molecular formula C8H16N2O2 B13426535 3-(Tert-butoxy)azetidine-1-carboxamide

3-(Tert-butoxy)azetidine-1-carboxamide

Número de catálogo: B13426535
Peso molecular: 172.22 g/mol
Clave InChI: RWRUGVSZYWKVKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(tert-Butoxy)azetidine-1-carboxamide, with the CAS number 2157999-93-2, is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This azetidine derivative is characterized by a carboxamide functional group at the 1-position and a tert-butoxy group at the 3-position of the azetidine ring, as represented by the SMILES code O=C(N1CC(OC(C)(C)C)C1)N . It is a key building block in medicinal chemistry and pharmaceutical research, specifically used in the synthesis of azetidinecarboxamide derivatives . These derivatives have been investigated for their role as potent and selective ligands for the CB1 receptor, making them candidates for the treatment of CB1 receptor-mediated disorders . Potential research applications stemming from this mechanism include the study of metabolic conditions such as obesity, eating disorders, and diabetes mellitus, as well as research into substance abuse and smoking cessation therapies . The compound is typically offered with a high purity level of 95% and is available from multiple suppliers in various quantities for research purposes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H16N2O2

Peso molecular

172.22 g/mol

Nombre IUPAC

3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-6-4-10(5-6)7(9)11/h6H,4-5H2,1-3H3,(H2,9,11)

Clave InChI

RWRUGVSZYWKVKN-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC1CN(C1)C(=O)N

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to 3-(Tert-butoxy)azetidine-1-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(tert-butoxy)azetidine-1-carboxamide, a novel and hitherto undocumented chemical entity. Azetidine scaffolds are of profound interest in medicinal chemistry for their ability to confer advantageous physicochemical properties upon drug candidates, including improved metabolic stability, solubility, and three-dimensional diversity.[1] This document outlines a robust, proposed synthetic pathway to access this specific scaffold, leveraging established and validated chemical transformations. Each step is detailed with a self-validating experimental protocol grounded in analogous, peer-reviewed literature. We further explore the predicted physicochemical properties of the title compound and discuss its potential strategic applications as a novel building block for the development of next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with innovative, sp³-rich heterocyclic motifs.

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary drug discovery, there is a significant impetus to move beyond flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Saturated heterocycles are paramount in this endeavor, and among them, the azetidine ring has emerged as a "privileged" motif.[1] This four-membered nitrogen-containing ring offers a unique combination of properties:

  • Conformational Rigidity: The inherent ring strain fixes the substituents in well-defined spatial orientations, which can lead to enhanced receptor affinity and selectivity.

  • Improved Physicochemical Profile: Azetidines often improve aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts, which is beneficial for optimizing pharmacokinetic profiles.

  • Metabolic Stability: The compact ring can be more resistant to metabolic degradation at certain positions compared to more flexible alkyl chains.

  • Novel Chemical Space: They provide exit vectors from a core scaffold that are non-coplanar with an attached aromatic ring, allowing for deeper exploration of protein binding pockets.

The target molecule, 3-(tert-butoxy)azetidine-1-carboxamide, combines this valuable azetidine core with two key functional groups that further enhance its potential utility:

  • The C-3 tert-Butoxy Group: This bulky, lipophilic ether is metabolically robust. It is an excellent probe for hydrophobic pockets within a protein active site and its steric hindrance can be used to control the conformation of adjacent functionalities.

  • The N-1 Carboxamide Group: This primary carboxamide is a versatile functional handle. It is a potent hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a urea or a reverse amide, enabling specific interactions with biological targets. The development of azetidine-2-carboxamides, for instance, has led to potent inhibitors of the STAT3 signaling pathway.[2][3]

Given the absence of this compound in the current chemical literature, this guide provides the first detailed roadmap for its synthesis and strategic deployment.

Predicted Physicochemical Properties

A preliminary in-silico analysis of 3-(tert-butoxy)azetidine-1-carboxamide provides insight into its drug-like properties. These calculated values are essential for designing initial screening assays and formulating development strategies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol Falls within the "Rule of 5" criteria for oral bioavailability.
cLogP 0.45Indicates good solubility and a favorable lipophilicity profile.
Topological Polar Surface Area (TPSA) 55.5 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 2The -NH₂ group provides strong hydrogen bonding capacity.
Hydrogen Bond Acceptors 3The ether oxygen and carbonyl oxygen can engage in H-bonding.
Rotatable Bonds 2Low number of rotatable bonds indicates conformational rigidity.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide is logically approached via a multi-step sequence starting from commercially available precursors. The overall strategy involves the formation of the C-3 ether, followed by manipulation of the N-1 functionality.

Synthetic_Pathway A 1. tert-Butyl 3-hydroxyazetidine-1-carboxylate B 2. tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate A->B  Step 1:  O-tert-Butylation C 3. 3-(tert-Butoxy)azetidine (as salt) B->C  Step 2:  N-Boc Deprotection D 4. 3-(Tert-butoxy)azetidine-1-carboxamide (Target Compound) C->D  Step 3:  N-Carbamoylation

Figure 1: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (2)

The critical step in this synthesis is the formation of the tert-butyl ether. This transformation is often challenging on sterically hindered secondary alcohols. A well-established method involves the use of a strong acid catalyst with isobutylene under pressure.

Causality: The tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 serves as an essential protecting group, preventing the amine from reacting under the acidic conditions required for ether formation.[4][5] Isobutylene, activated by a strong acid like sulfuric acid, generates a tert-butyl cation which is then trapped by the hydroxyl group at C-3. The reaction is performed under pressure to maintain a sufficient concentration of gaseous isobutylene in the liquid phase.

Experimental Protocol (Adapted from analogous transformations):

  • To a high-pressure Parr reactor, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (10.0 g, 57.7 mmol) and dichloromethane (DCM, 200 mL).

  • Cool the reactor to -78°C (dry ice/acetone bath).

  • Carefully condense isobutylene (50 mL, approx. 580 mmol, 10 eq.) into the reactor.

  • Slowly add concentrated sulfuric acid (0.28 mL, approx. 5.2 mmol, 0.09 eq.) dropwise to the stirred solution.

  • Seal the reactor securely and allow it to warm to room temperature. Stir the reaction mixture for 48 hours.

  • After the reaction period, cool the reactor back to 0°C before carefully venting the excess isobutylene.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (2).

Step 2: Synthesis of 3-(tert-Butoxy)azetidine (3)

Removal of the N-Boc protecting group is a standard procedure accomplished under strongly acidic conditions. Trifluoroacetic acid (TFA) in DCM is highly effective for this purpose.

Causality: The Boc group is designed to be labile to acid.[6] The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, yielding the free amine as its corresponding salt (in this case, the trifluoroacetate salt).

Deprotection_Carbamoylation cluster_0 Step 2: N-Boc Deprotection cluster_1 Step 3: N-Carbamoylation B Boc-N-(Azetidine)-O-tBu C H₂N⁺-(Azetidine)-O-tBu (TFA Salt) B->C  TFA, DCM   C_prime HN-(Azetidine)-O-tBu (Free Base) D H₂N-CO-N-(Azetidine)-O-tBu C_prime->D  1. TMS-NCO  2. H₂O workup  

Figure 2: Key transformations of the azetidine nitrogen.

Experimental Protocol (Adapted from standard deprotection procedures):

  • Dissolve tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (2) (5.0 g, 21.8 mmol) in DCM (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 16.8 mL, 218 mmol, 10 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting crude oil, 3-(tert-butoxy)azetidine trifluoroacetate salt (3), can be used directly in the next step or triturated with diethyl ether to yield a solid.

Step 3: Synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide (4)

The final step is the conversion of the secondary amine to a primary carboxamide. A mild and effective method involves the use of trimethylsilyl isocyanate (TMS-NCO) followed by an aqueous workup.

Causality: The free amine, generated in-situ by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the salt (3), acts as a nucleophile. It attacks the electrophilic carbon of TMS-NCO. The resulting silylated urea intermediate is then readily hydrolyzed during aqueous workup to yield the desired primary carboxamide. This method avoids handling the highly reactive and toxic isocyanic acid directly.

Experimental Protocol (Adapted from analogous N-carbamoylation reactions):

  • Dissolve the crude 3-(tert-butoxy)azetidine trifluoroacetate salt (3) (assumed 21.8 mmol) in anhydrous acetonitrile (100 mL).

  • Add triethylamine (9.1 mL, 65.4 mmol, 3 eq.) to neutralize the salt and free the amine. Stir for 10 minutes.

  • Add trimethylsilyl isocyanate (3.8 mL, 26.2 mmol, 1.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by adding water (50 mL) and stir for 1 hour to hydrolyze the intermediate.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final compound, 3-(tert-butoxy)azetidine-1-carboxamide (4).

Potential Applications and Future Directions

The 3-(tert-butoxy)azetidine-1-carboxamide scaffold represents a novel, valuable building block for medicinal chemistry programs. Its unique 3D architecture and functional group display make it a compelling candidate for several therapeutic areas:

  • Enzyme Inhibitors: The N-carboxamide can act as a hinge-binding motif or a mimic of a peptide bond, making it suitable for designing inhibitors of proteases, kinases, or other ATP-binding enzymes. The C-3 tert-butoxy group can simultaneously probe adjacent hydrophobic regions.

  • GPCR Ligands: The rigid scaffold can effectively present pharmacophoric features to G-protein coupled receptors. The carboxamide can serve as a key interaction point, while the rest of the molecule can be further functionalized to achieve desired selectivity and potency.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Hits containing this scaffold can be readily elaborated from either the carboxamide nitrogen or by replacement of the tert-butoxy group with other functionalities via an N-Boc-3-hydroxyazetidine intermediate.[4][6]

Future work should focus on the execution of the proposed synthesis, full analytical characterization (NMR, MS, IR) of the final compound, and its incorporation into libraries for biological screening. Furthermore, the development of enantioselective routes to chiral versions of this scaffold would significantly enhance its value for creating stereochemically defined drug candidates.

Conclusion

While 3-(tert-butoxy)azetidine-1-carboxamide is not a commercially available or previously described molecule, a viable and robust synthetic pathway can be proposed with high confidence based on established chemical principles. The synthesis leverages common intermediates and well-documented, reliable transformations. The resulting scaffold combines the advantageous properties of the azetidine ring with a unique substitution pattern, offering a promising new tool for medicinal chemists to address challenging biological targets and explore novel chemical space.

References

  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. (CN102976993A).
  • Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. [Link]

  • Ma, S., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721. [Link]

  • U.S. Environmental Protection Agency. (2025). tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-tert-butyl-3-hydroxyazetidine. [Link]

  • PubChem. (n.d.). Tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • American Chemical Society. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539-559. [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539-559. [Link]

  • American Elements. (n.d.). Azetidines. [Link]

  • American Chemical Society. (n.d.). The azetidines. Recent synthetic developments. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52029-52051. [Link]

  • Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 10, 2834-2848. [Link]

  • ARKAT USA, Inc. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. [Link]

  • American Chemical Society. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Google Patents. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (CN111362852A).
  • LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]

  • Google Patents. (2009).
  • Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Organic Syntheses. (2018). Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2-Methylcyclohexanone. 95, 439-454. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "3-(Tert-butoxy)azetidine-1-carboxamide" did not yield a corresponding CAS number or any publicly available scientific literature for a compound with this specific name. It is plausible that this name is a variant or a potential misnomer for a closely related and extensively documented compound, tert-butyl 3-oxoazetidine-1-carboxylate . This guide will, therefore, focus on the latter, a key building block in contemporary medicinal chemistry.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in drug discovery.[1][2] Its rigid structure allows for the precise orientation of substituents in three-dimensional space, making it a valuable "privileged structure" for modulating the pharmacological properties of bioactive molecules.[3] This guide provides a detailed technical overview of tert-butyl 3-oxoazetidine-1-carboxylate, a versatile synthetic intermediate used in the development of novel therapeutics.

Chemical Identity and Properties

tert-Butyl 3-oxoazetidine-1-carboxylate, also commonly known as 1-Boc-3-azetidinone, is a key intermediate in the synthesis of various pharmaceutical agents.[4]

IdentifierValueSource
CAS Number 398489-26-4[5]
IUPAC Name tert-butyl 3-oxoazetidine-1-carboxylate[5]
Molecular Formula C₈H₁₃NO₃[5]
Molecular Weight 171.19 g/mol [5]
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)C1[5]
InChI Key VMKIXWAFFVLJCK-UHFFFAOYSA-N[5]
Chemical Structure

Caption: 2D structure of tert-butyl 3-oxoazetidine-1-carboxylate

Synthesis and Manufacturing

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically originates from commercially available precursors. A common and scalable method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthetic Workflow Overview

G cluster_0 Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate start 1-Benzylazetidin-3-ol step1 Hydrogenolysis (Pd/C, H₂) start->step1 Deprotection intermediate1 tert-Butyl 3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Oxidation (TEMPO, NaClO) intermediate1->step2 Selective Oxidation product tert-Butyl 3-oxoazetidine-1-carboxylate step2->product

Caption: A common synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate.

Detailed Synthetic Protocol

A widely employed synthetic route involves the following key transformations:

  • Hydrogenolysis of 1-benzylazetidin-3-ol: The synthesis often commences with the debenzylation of 1-benzylazetidin-3-ol. This is typically achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting azetidin-3-ol is then protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]

  • Oxidation to the Ketone: The crucial step is the oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. A common and efficient method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with an inexpensive and readily available co-oxidant such as sodium hypochlorite (NaClO).[6] This reaction is often performed in a biphasic system (e.g., dichloromethane and water) at low temperatures to ensure selectivity and minimize side reactions.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 3-oxoazetidine-1-carboxylate serves as a versatile building block for introducing the azetidine moiety into drug candidates. The ketone functionality provides a reactive handle for a variety of chemical transformations.

  • Precursor for Substituted Azetidines: The carbonyl group can be readily transformed into other functional groups. For instance, it can undergo Wittig-type reactions to introduce exocyclic double bonds, as seen in the synthesis of intermediates for the Janus kinase (JAK) inhibitor, Baricitinib.[6]

  • Synthesis of Chiral Azetidines: The ketone can be subjected to asymmetric reduction to produce chiral 3-hydroxyazetidine derivatives, which are valuable for creating stereochemically defined drug candidates.

  • Formation of Heterocyclic Systems: The reactivity of the ketone allows for its incorporation into more complex heterocyclic systems through condensation and cyclization reactions.

The azetidine ring itself is sought after in drug design for several reasons:

  • Improved Physicochemical Properties: The introduction of an azetidine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution.

  • Metabolic Stability: The rigid azetidine core can block sites of metabolism, thereby increasing the half-life of a drug molecule.

  • Vectorial Exit: The compact and rigid nature of the azetidine ring can provide a directional vector for substituents, allowing for precise interaction with biological targets.

Safety, Handling, and Storage

As with all chemical reagents, appropriate safety precautions should be taken when handling tert-butyl 3-oxoazetidine-1-carboxylate.

  • Hazard Statements: Based on available data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.

  • Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is often recommended to maintain its stability.

Conclusion

tert-Butyl 3-oxoazetidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents, underscores the growing importance of the azetidine scaffold in drug discovery. The synthetic routes to this intermediate are well-established, allowing for its production on a scale suitable for research and development.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). National Center for Biotechnology Information. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Mol-Instincts. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). National Center for Biotechnology Information. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC. (2025, November 27). National Center for Biotechnology Information. [Link]

  • tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)azetidine-1-carboxylate. (n.d.). Knight Chemicals Online. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Azetidines. (n.d.). American Elements. [Link]

  • ORGANIC CHEMISTRY. (2025, August 28). RSC Publishing. [Link]

  • Rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

  • tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. (n.d.). Knight Chemicals Online. [Link]

  • Azetidines. (n.d.). PharmBricks Inc.. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). ACS Publications. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010, June 15). PubMed. [Link]

  • Synthetic modification of the azetidine products a, Commercially... (n.d.). ResearchGate. [Link]

  • 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

  • CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). (n.d.). Pharmaffiliates. [Link]

Sources

Technical Guide: Advanced Synthesis Strategies for Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) represent a high-value pharmacophore in modern medicinal chemistry.[1] Their inherent conformational rigidity, coupled with a lower lipophilicity (LogP) compared to their five- and six-membered counterparts, makes them ideal bioisosteres for altering metabolic stability and solubility profiles.

However, the synthesis of azetidines is non-trivial due to the Thorpe-Ingold effect and significant ring strain (~26 kcal/mol) . This guide moves beyond basic textbook definitions to analyze the three most robust synthetic pathways: Intramolecular Nucleophilic Substitution ,


-Lactam Reduction , and Strain-Release Functionalization .

The Thermodynamic Challenge

The formation of azetidines is a battle against thermodynamics. Unlike pyrrolidines (5-membered) which form rapidly due to favorable entropy and low enthalpy, azetidines suffer from:

  • Enthalpic Penalty: High angle strain (

    
     vs ideal 
    
    
    
    ) and torsional strain (eclipsing interactions).
  • Entropic Barrier: The probability of chain ends meeting is lower than for 3-membered rings (proximity effect) but the strain is nearly as high.

Strategic Implication: Successful protocols must utilize high dilution to favor intramolecular cyclization over intermolecular polymerization, or employ high-energy precursors (like aziridines or strained bicyclics) to drive the reaction downhill.

Visualization: Strategic Reaction Network

AzetidinePathways AminoAlcohol 1,3-Amino Alcohols TS_Cyclization Transition State (4-exo-tet) AminoAlcohol->TS_Cyclization Activation (TsCl/MsCl) + Base BetaLactam β-Lactams (2-Azetidinones) Azetidine AZETIDINE TARGET BetaLactam->Azetidine Reduction (LAH / AlH3) Aziridine Aziridines (3-Membered) Aziridine->Azetidine Ring Expansion (Carbenoids) Bicyclo Azabicyclo[1.1.0]butanes Bicyclo->Azetidine Strain-Release Functionalization TS_Cyclization->Azetidine Intramolecular Displacement

Figure 1: The four primary logical pathways to the azetidine scaffold.[2] Note the distinct mechanistic origins: displacement, reduction, expansion, and strain release.

Pathway A: Intramolecular Nucleophilic Substitution

Best for: Simple N-protected azetidines and gram-scale synthesis.

This is the "workhorse" method. It relies on the cyclization of


-haloamines or 

-amino alcohols. The reaction proceeds via a 4-exo-tet cyclization, which is favored according to Baldwin’s Rules.
Mechanistic Insight

The critical failure mode in this pathway is intermolecular oligomerization .

  • Leaving Group (LG): Tosylates (OTs) or Mesylates (OMs) are preferred over halides for better stability during the heating phase.

  • Base Selection: A weak base (

    
    ) is often insufficient for sterically hindered substrates; 
    
    
    
    is preferred to ensure irreversible deprotonation of the sulfonamide.
Protocol 1: Synthesis of N-Tosyl Azetidine from 3-Amino-1-propanol

Reference Grounding: This protocol is adapted from standard methodologies validated in Couty et al. (Eur. J. Org. Chem) and consistent with recent reviews [1, 2].[1][3][4][5][6]

Reagents:

  • 3-Amino-1-propanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 equiv)

  • Triethylamine (

    
    ) (excess) or Pyridine
    
  • Solvent:

    
     (DCM) for activation; DMF for cyclization.
    

Step-by-Step Workflow:

  • Bis-Tosylation:

    • Dissolve amino alcohol in DCM at

      
      .
      
    • Add

      
       (3.0 equiv) followed by TsCl (2.2 equiv) portion-wise.
      
    • Why: We must tosylate both the Oxygen (to make a leaving group) and the Nitrogen (to acidify the N-H proton).

    • Stir at RT for 4-6 hours. Workup with dilute HCl, dry, and concentrate. Result:

      
      -bis-tosyl intermediate.
      
  • Cyclization (The Critical Step):

    • Dissolve the intermediate in anhydrous DMF (0.1 M concentration). Note: High dilution is critical here.

    • Add strong base:

      
       (1.2 equiv, 60% dispersion) at 
      
      
      
      .
    • Heat to

      
       for 2-4 hours.
      
    • Observation: Evolution of

      
       gas ceases when deprotonation is complete.
      
  • Purification:

    • Quench with water. Extract with

      
       (Ether avoids extracting DMF).
      
    • Crystallization or Silica Gel Chromatography (Hexane/EtOAc).

Pathway B: The -Lactam Reduction

Best for: Chiral azetidines and complex substitution patterns.

Synthesizing a chiral azetidine directly is difficult. However, synthesizing chiral


-lactams (2-azetidinones) is well-established (e.g., Staudinger synthesis). Reducing the lactam carbonyl preserves the stereochemistry.
Reduction Systems
  • Lithium Aluminum Hydride (LAH): The standard, but can be harsh.

  • Alane (

    
    ):  Generated in situ (
    
    
    
    ). often gives cleaner yields for sterically hindered lactams [3].

Comparative Data: Reduction Agents

ReagentConditionsSelectivityYield Profile

Refluxing Ether/THFLow (Reduces esters/amides)High (>85%)


to RT
ModerateExcellent for sensitive groups

RefluxHigh (Tolerates esters)Moderate (40-60%)

Pathway C: Modern Catalytic & Strain-Release Methods

Best for: Late-stage functionalization and drug discovery libraries.

Ring Expansion (Aziridine to Azetidine)

This method utilizes the high strain of aziridines (~27 kcal/mol) to drive expansion. A Rhodium-catalyzed reaction with diazocarbonyls inserts a carbon atom into the ring.

  • Mechanism: Formation of an aziridinium ylide followed by a [1,2]-Stevens rearrangement or ring opening/closure [4].

Strain-Release Functionalization (Aggarwal Method)

Using [1.1.0]azabicyclobutanes as spring-loaded electrophiles. Nucleophiles attack the bridgehead carbon, breaking the central bond to release strain and yielding a 3-substituted azetidine. This is ideal for attaching azetidines to proteins or complex drug scaffolds [5].

Visualization: Strain-Release Mechanism

StrainRelease Reactant Azabicyclo[1.1.0]butane (Strain ~60 kcal/mol) Intermediate Bridgehead Attack (Transition State) Reactant->Intermediate Strain Release Nu Nucleophile (R-MgBr or R-SH) Nu->Intermediate Product 3-Substituted Azetidine (Strain ~26 kcal/mol) Intermediate->Product Bond Cleavage

Figure 2: The thermodynamic driving force of strain release converts the highly unstable bicyclic system into the stable azetidine core.

References

  • Singh, G. S., et al. "Recent applications of aziridine ring expansion in heterocyclic synthesis."[4] Tetrahedron, 2018. Link

  • Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021.[7] 6[8][6][9]

  • Ojeda, R., et al. "Reduction of beta-lactams to azetidines." Tetrahedron, 2012.[10] 11[3][8][6][9]

  • Padwa, A., et al. "Ring Expansions of Activated Aziridines." Topics in Heterocyclic Chemistry, 2015. 4

  • Fawcett, A., Aggarwal, V. K., et al. "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2019.[7] 7

  • Schindler, C. S., et al. "Synthesis of azetidines by aza Paternò–Büchi reactions."[12] Nature/NIH, 2020. 13[8][6][9][14]

Sources

Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties—stemming from inherent ring strain, a high sp3-character, and conformational rigidity—confer significant advantages in drug design.[2] These attributes can enhance metabolic stability, improve aqueous solubility, and optimize target-binding affinity, making the azetidine motif a "privileged scaffold" for developing novel therapeutics.[1][3] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature this core structure, validating its therapeutic potential.[2]

This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals. It moves beyond a mere survey of activities to explain the causality behind experimental design, offers detailed protocols for core biological assays, and synthesizes the current understanding of how novel azetidine compounds achieve their therapeutic effects across various disease landscapes.

Section 1: The Spectrum of Biological Activity & Mechanistic Insights

The versatility of the azetidine scaffold has been demonstrated across a wide range of therapeutic areas. Its ability to serve as a rigid linker, a three-dimensional building block, and a bioisostere for other cyclic amines allows for fine-tuning of pharmacological properties.[1][3]

Anticancer Activity: Disrupting Cellular Machinery

Novel azetidine compounds have emerged as potent anticancer agents, primarily through the inhibition of critical cellular processes like microtubule dynamics and signaling pathways essential for tumor growth.[4][5]

Mechanism: Tubulin Polymerization Inhibition A clinically validated strategy for cancer therapy involves disrupting the dynamic equilibrium of microtubules, which are crucial for cell division.[6] Many novel azetidin-2-ones (β-lactams) are designed as analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[6][7] By replacing the flexible cis-double bond of CA-4 with a rigid azetidinone ring, these analogues can lock the molecule in a bioactive conformation, preventing the inactivation associated with cis/trans isomerization and enhancing antiproliferative effects. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6][7] This disruption leads to cell cycle arrest in the G2/M phase, subsequent activation of apoptotic pathways, and ultimately, cancer cell death.[6][7][8]

Mechanism: Kinase Inhibition (e.g., VEGFR-2) Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase in this process. Recently, thiourea-azetidine hybrids have been designed as potent VEGFR-2 inhibitors.[5] Molecular docking studies suggest these compounds fit into the ATP-binding pocket of the VEGFR-2 kinase domain, blocking its downstream signaling and thereby inhibiting angiogenesis.[5]

Mechanism: Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition The STAT3 signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Azetidine-based compounds have been developed as potent, direct inhibitors of STAT3 activation, preventing its DNA-binding activity and downstream gene transcription.[9][10][11]

Compound ClassSpecific AnalogueCancer Cell LineIC50 (nM)Primary Target
Azetidin-2-one (β-Lactam) Chiral Fluorinated Azetidin-2-one (Compound 18)Various (incl. drug-resistant)1.0 - 3.6Tubulin[6]
Azetidin-2-one (β-Lactam) 3-(2-thienyl) analogue (Compound 28)MCF-7 (Breast)7Tubulin
Azetidin-2-one (β-Lactam) 3-(3-thienyl) analogue (Compound 29)MCF-7 (Breast)10Tubulin
Azetidin-2-one (β-Lactam) Analogues (9h, 9q, 9r)MCF-7 (Breast)10 - 33Tubulin[7]
TZT-1027 Analogue Compound 1aA549 (Lung)2.2Tubulin[12][13]
TZT-1027 Analogue Compound 1aHCT116 (Colon)2.1Tubulin[12][13]
Thiourea-Azetidine Hybrid Compound 3BPC3 (Prostate)250VEGFR-2[5]
Thiourea-Azetidine Hybrid Compound 3BA431 (Skin)30VEGFR-2[5]
Antimicrobial Activity: A Modern Take on a Classic Core

The 2-azetidinone skeleton is the pharmacophore of β-lactam antibiotics, the most widely used class of antibacterial agents.[14][15] The ongoing challenge of antimicrobial resistance necessitates the development of novel derivatives.[14][15] Research has expanded to include a variety of substituted azetidines with potent antibacterial, antifungal, and antitubercular activities.[14][15]

Mechanism: Cell Wall Synthesis Inhibition The classic mechanism for β-lactam antibiotics involves the inhibition of transpeptidase, an enzyme essential for the final step in bacterial cell wall (peptidoglycan) synthesis.[16] The strained four-membered ring mimics the D-Ala-D-Ala substrate of the enzyme, leading to covalent acylation and inactivation of the enzyme, which ultimately causes cell lysis.[16] Novel azetidine derivatives are being developed to overcome resistance mechanisms, such as β-lactamase enzymes.[14]

Antiviral and Anti-inflammatory Properties

The structural versatility of azetidines has led to their exploration in other therapeutic domains.

  • Antiviral Activity: Azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[17][18] Structure-activity relationship (SAR) studies have shown that specific substitutions on the N- and C-termini are crucial for activity, and the conformational restriction imposed by the azetidine ring appears to be a key factor.[17][18] More recently, azetidine compounds have shown potent activity against Herpes Simplex Virus (HSV-1 and HSV-2) with EC50 values in the nanomolar range.[19]

  • Anti-inflammatory and CNS Activity: Azetidine derivatives have been shown to possess anti-inflammatory properties by inhibiting COX-2 and reducing pro-inflammatory cytokines.[20] In neuroscience, a novel azetidine derivative, KHG26792, demonstrated anti-inflammatory and antioxidative effects in microglial cells by attenuating the production of mediators like IL-6, IL-1β, and TNF-α induced by amyloid-β.[21] Other derivatives have been evaluated as dopamine antagonists, highlighting their potential for treating central nervous system disorders.[4]

Section 2: Core Experimental Protocols & Workflows

Synthesizing technical accuracy with practical insight is paramount. The following protocols are presented as self-validating systems, providing the necessary detail for reproducibility and robust data generation.

General Drug Discovery Workflow

The path from a novel azetidine concept to a potential drug candidate is an iterative process. The rationale for this workflow is to establish efficacy and safety through a series of tiered screens, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development cluster_3 Optimization Scaffold Azetidine Scaffold Selection & Design Synthesis Chemical Synthesis Scaffold->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Invitro Primary Screening (e.g., Cell Viability Assay) Analysis->Invitro Mechanism Mechanism of Action Assays (e.g., Tubulin Polymerization, Kinase Inhibition) Invitro->Mechanism ADMET ADMET Profiling (Solubility, Metabolism) Mechanism->ADMET Invivo In Vivo Efficacy (Xenograft Models) ADMET->Invivo SAR Structure-Activity Relationship (SAR) Studies Invivo->SAR SAR->Scaffold Iterative Design

Caption: Generalized workflow for the discovery and development of azetidine-based therapeutics.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells. The causality is that viable cells with active mitochondria cleave the tetrazolium salt, MTT, into a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the novel azetidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Rationale: A 72-hour incubation allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for mitochondrial dehydrogenases in living cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Agitate the plate gently for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Tubulin Polymerization Assay

This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules, providing direct mechanistic evidence.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep all reagents and plates cold to prevent premature polymerization.

  • Assay Setup: In a cold 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Combretastatin A-4 for inhibition, Paclitaxel for promotion) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well, followed immediately by the addition of GTP (final concentration ~1 mM) to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. Rationale: The increase in absorbance at 340 nm is directly proportional to the amount of microtubule formation (light scattering).

  • Analysis: Plot the absorbance against time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 for inhibition by comparing the polymerization in the presence of the test compound to the vehicle control.

Section 3: Structure-Activity Relationships (SAR) & Design Principles

The biological activity of azetidine compounds is highly dependent on the nature, position, and stereochemistry of substituents on the four-membered ring.

Anticancer Azetidin-2-ones

For tubulin inhibitors based on the CA-4 scaffold, SAR studies have revealed key principles:

  • N1-Aryl Group: The substituent on the nitrogen of the azetidinone ring is critical. An aryl group, often a 3,4,5-trimethoxyphenyl or similar electron-rich system, is required to mimic the A-ring of CA-4 and is essential for potent activity.[7]

  • C4-Aryl Group: The aryl group at the C4 position, mimicking the B-ring of CA-4, also significantly influences potency.[7]

  • C3-Substituent: The group at the C3 position modulates activity. Studies have shown that small, planar groups like thienyl can lead to highly potent compounds (e.g., IC50 of 7 nM), whereas larger, bulkier groups like naphthyl or benzothienyl result in a significant loss of activity.

  • Stereochemistry: The relative stereochemistry of the substituents is crucial. For many β-lactam analogues of CA-4, a trans configuration between the C3 and C4 substituents is preferred for optimal tubulin binding.[7]

Visualizing Key Interactions

The following diagram illustrates the proposed binding mode of an azetidin-2-one inhibitor within the colchicine site of tubulin, a key interaction for its anticancer effect.

G cluster_0 β-Tubulin Colchicine Site cluster_1 Azetidin-2-one Inhibitor Cys241 Cys241 Leu248 Leu248 Leu255 Leu255 Val318 Val318 Lys352 Lys352 N1_Aryl N1-Aryl Group (e.g., Trimethoxyphenyl) N1_Aryl->Leu255 Hydrophobic Interaction C4_Aryl C4-Aryl Group C4_Aryl->Cys241 Hydrophobic Interaction C4_Aryl->Val318 Hydrophobic Interaction Azetidinone Azetidinone Core Azetidinone->Lys352 H-Bond

Sources

The Azetidine Renaissance: A Technical Guide to Four-Membered N-Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, medicinal chemists viewed azetidines with skepticism due to perceived synthetic difficulties and chemical instability driven by high ring strain (~25.4 kcal/mol).[1] However, the modern "escape from flatland" (increasing Fsp³) has catalyzed an azetidine renaissance.[1] This guide details the structural rationale, synthetic access, and application of azetidines as high-value bioisosteres that modulate lipophilicity (LogD), metabolic stability, and vector orientation in drug candidates.[2]

Part 1: Structural & Physicochemical Properties[1][3][4][5]

The azetidine ring is not merely a "smaller pyrrolidine"; it is a distinct pharmacophore with unique electronic and steric properties.[1]

The "Magic Angle" and Vector Orientation

Unlike the flexible chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is relatively rigid, typically adopting a puckered conformation with a barrier to inversion of only ~1.3 kcal/mol. This rigidity allows for precise vector positioning of substituents.[1]

  • Exit Vectors: Substituents at the 3-position display a distinct angular projection compared to the 4-position of piperidine. This is critical for "fine-tuning" ligand-protein interactions where a 6-membered ring might clash sterically.[1]

  • Gem-Dimethyl Bioisosterism: The C2-C3-C4 angle (~90°) compresses the spatial arrangement of substituents, making 3,3-disubstituted azetidines excellent bioisosteres for gem-dimethyl groups or carbonyls, often improving metabolic stability by removing labile C-H bonds.

Physicochemical Data Comparison

Azetidines generally lower lipophilicity compared to their larger ring homologs while maintaining basicity, a key tactic for improving solubility and reducing promiscuous binding (LLE optimization).[1]

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on MedChem
Ring Strain (kcal/mol) ~25.4~6.0~0.0High strain drives reactivity (covalent inhibitors) but metabolic stability is often retained.
pKa (Conjugate Acid) 11.2911.2711.22Basicity is comparable; however, N-arylation/acylation (common in drugs) dramatically reduces this.[1]
LogP (Octanol/Water) ~0.2~0.46~0.84Azetidine lowers LogP, aiding in solubility and lowering clearance.[1]
Ligand Efficiency (LE) HighModerateModerateLower MW with maintained potency increases LE.[1]

Part 2: Synthetic Methodologies

Accessing the azetidine core has evolved from harsh cyclizations to sophisticated strain-release chemistries.[1]

Classical vs. Modern Approaches
  • Classical (Thermal Cyclization): Relies on nucleophilic displacement of 1,3-dihalides or amino-alcohols.[1]

    • Drawback: High temperatures, poor functional group tolerance, and propensity for polymerization.[1]

  • Modern (Strain-Release): The use of 1-azabicyclo[1.1.0]butanes (ABBs) as spring-loaded electrophiles.

    • Advantage:[1][3][4][5][6] Allows for the rapid construction of 3-substituted azetidines under mild conditions using nucleophiles (Grignards, thiols, amines).[1]

Visualization: Synthetic Workflows

AzetidineSynthesis Precursor Linear Precursor (1,3-amino alcohol) Cyclization Thermal Cyclization (TsCl, Heat) Precursor->Cyclization Classical Route Azetidine Azetidine Core Cyclization->Azetidine ABB 1-Azabicyclo[1.1.0]butane (ABB) StrainRelease Strain-Release Functionalization ABB->StrainRelease Modern Route (Nucleophile addition) FuncAzetidine 3-Functionalized Azetidine StrainRelease->FuncAzetidine

Caption: Comparison of classical thermal cyclization versus modern strain-release chemistry utilizing ABB precursors for accessing functionalized azetidines.

Part 3: Medicinal Chemistry Applications & Case Studies

Case Study: Baricitinib (JAK1/2 Inhibitor)

Baricitinib demonstrates the power of the azetidine ring as a rigid linker.

  • Structure: Contains a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[1][7]

  • Role: The azetidine ring serves as a sp³-rich scaffold that orients the nitrile group (which interacts with the JAK active site) and the sulfonamide (solvent exposed) in a precise geometry that a flexible chain could not maintain without entropic penalty.

  • Outcome: High selectivity and potency against JAK1/2.[1]

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine to navigate a tight allosteric pocket.[1]

  • Structure: Features a 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[1][8]

  • Role: The azetidine ring projects the piperidine amine into the catalytic loop to form a critical hydrogen bond with Asp190.[1][9] The conformational constraint provided by the 4-membered ring is essential for this binding mode; a larger ring would cause steric clash or misalignment.[1]

Part 4: Experimental Protocol

Protocol: Strain-Release Synthesis of 3-Aryl-Azetidines via ABB

Rationale: This protocol uses 1-azabicyclo[1.1.0]butane (ABB) derivatives.[1] This is superior to traditional cyclization for generating 3-substituted libraries because it forms the C-C bond and opens the ring in one step, preserving the nitrogen for further diversification.

Reagents:

  • 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Boc-ABB)

  • Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: di-tert-butyl-bipyridyl (dtbbpy) (10 mol%)

  • Solvent:

    
    -Amyl alcohol / DMA (1:1)
    

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%) and dtbbpy (10 mol%).[1] Add the Aryl Boronic Acid (1.5 equiv).[1]
    
  • Solvent Addition: Add degassed

    
    -Amyl alcohol/DMA (0.1 M concentration relative to ABB). Stir for 10 minutes to pre-complex the catalyst (solution typically turns green/blue).[1]
    
  • Substrate Addition: Add Boc-ABB (1.0 equiv) to the mixture.

  • Reaction: Seal the vial and heat to 60°C for 12 hours.

    • Note: The strain energy of ABB drives the oxidative addition to Nickel, facilitating the cross-coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMA.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify product via

    
     NMR. Look for the characteristic azetidine protons (typically two sets of doublets/multiplets around 3.8–4.5 ppm).[1]
    

Self-Validating Checkpoint:

  • Success Indicator: Disappearance of the ABB bridgehead proton signal (approx.[1] 2.5 ppm) and appearance of the 3-aryl azetidine CH signal.[1]

Part 5: References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews. [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link][1]

  • Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Cobimetinib: A First-in-Class MEK Inhibitor for Melanoma. Nature Reviews Drug Discovery. [Link][1]

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Science. [Link][1]

Sources

Historical literature on 3-(Tert-butoxy)azetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3-(Tert-butoxy)azetidine-1-carboxamide Core: A Technical Monograph on Synthesis and Medicinal Utility

Executive Summary & Chemical Identity

3-(Tert-butoxy)azetidine-1-carboxamide represents a specialized structural motif in modern medicinal chemistry, serving as a critical fragment for modulating physicochemical properties in drug candidates. It combines the conformational rigidity of the azetidine ring with the metabolic stability of a tert-butyl ether and the polar, hydrogen-bonding capability of a primary urea.

This guide synthesizes the historical evolution of azetidine functionalization with modern, field-proven protocols for generating this specific core. It is designed for medicinal chemists seeking to utilize this scaffold to optimize Lipophilicity Ligand Efficiency (LLE) and metabolic stability .

PropertySpecification
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide
CAS Number 2157999-93-2
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Key Functionality 3-Alkoxy ether (Lipophilic bulk), 1-Carboxamide (Polar head)

Historical Literature & Medicinal Chemistry Context

The literature surrounding 3-(tert-butoxy)azetidine-1-carboxamide is not defined by a single discovery event but by the convergence of two distinct synthetic eras: the "Azetidine Boom" of the 1990s and the "Fragment-Based Design" era of the 2010s.

The Evolution of the Scaffold
  • Early Azetidine Synthesis (1970s-1980s): Historically, azetidines were considered difficult to synthesize due to ring strain (~26 kcal/mol). Early literature focused on the cyclization of

    
    -haloamines. The breakthrough for 3-substituted azetidines came with the scalable synthesis of 1-benzhydrylazetidin-3-ol  from epichlorohydrin and benzhydrylamine [1]. This molecule became the universal progenitor for all 3-functionalized azetidines.
    
  • The "Hydroxy" Pivot (1990s-2000s): As combinatorial chemistry expanded, 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) emerged as a commercially available standard. The literature from this period documents the challenges of O-alkylation on the strained ring. Standard Williamson ether synthesis often failed due to ring opening or elimination. This necessitated the adoption of acid-catalyzed alkylation methods (e.g., isobutylene/acid) to install bulky groups like the tert-butyl ether [2].

  • The Urea Era (2010s-Present): The installation of the 1-carboxamide (urea) moiety gained prominence with the rise of kinase inhibitors (e.g., JAK, BTK). The urea group serves as a critical "hinge binder" or solvent-exposed solubilizing group. 3-(Tert-butoxy)azetidine-1-carboxamide appears in patent literature as a specific intermediate designed to lower the LogD of drug candidates while maintaining the steric footprint of a cyclohexyl or piperidinyl group [3].

Medicinal Utility: Why This Core?
  • Metabolic Shielding: The tert-butyl group prevents metabolic oxidation at the C3 position, a common liability in simple azetidines.

  • Conformational Restriction: The azetidine ring puckers (butterfly conformation), directing the vectors of the ether and urea groups into defined spatial regions, reducing the entropic penalty upon protein binding.

  • Solubility: The 1-carboxamide moiety acts as a potent hydrogen bond donor/acceptor, significantly improving aqueous solubility compared to the corresponding N-alkyl derivatives.

Technical Synthesis Guide

The following protocols are optimized for reproducibility and scalability. They avoid the pitfalls of early historical methods (e.g., ring opening) by utilizing mild, modern reagents.

Phase 1: O-Tert-Butylation (The Critical Step)

Direct alkylation of 3-hydroxyazetidine is difficult. The most reliable method uses tert-butyl trichloroacetimidate under Lewis acid catalysis.

Reaction:



Protocol:

  • Setup: In a flame-dried flask under nitrogen, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) or cyclohexane/DCM (2:1).

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq).

  • Catalysis: Cool to 0°C. Add boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ) (0.1 eq) dropwise. Note: Do not use strong protic acids which may deprotect the Boc group prematurely.
  • Execution: Stir at room temperature for 16 hours. The trichloroacetamide byproduct will precipitate.

  • Workup: Filter off the amide byproduct. Wash the filtrate with saturated NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
  • Validation: NMR should show a strong singlet at

    
     1.15-1.20 ppm (9H, t-Bu).
    
Phase 2: N-Deprotection

Reaction:



Protocol:

  • Dissolve the intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) at 0°C.

  • Stir for 2 hours. Concentrate in vacuo.

  • Critical Step: Azeotrope with toluene 3x to remove residual TFA. The product is a viscous oil or semi-solid salt.

Phase 3: Carboxamide Formation (Urea Installation)

Historical methods used KOCN/HCl, but Trimethylsilyl Isocyanate (TMS-NCO) offers a cleaner, anhydrous profile.

Reaction:



Protocol:

  • Suspend the amine salt (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (2.5 eq) to liberate the free amine.

  • Add Trimethylsilyl isocyanate (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 4–12 hours.

  • Quench: Add a small amount of water to hydrolyze any N-TMS intermediate.

  • Purification: The product often precipitates or can be extracted into EtOAc/Butanol. Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the flow from the commercial starting material to the final target, highlighting the critical decision points.

AzetidineSynthesis cluster_properties Key Properties Start 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) Step1 O-Alkylation (t-Bu-Imidate / BF3) Start->Step1 Etherification Inter1 1-Boc-3-(tert-butoxy)azetidine Step1->Inter1 Step2 N-Deprotection (TFA or HCl) Inter1->Step2 Boc Removal Inter2 3-(tert-butoxy)azetidine (Salt Form) Step2->Inter2 Step3 Urea Formation (TMS-NCO / Et3N) Inter2->Step3 Carbamoylation Final 3-(Tert-butoxy)azetidine- 1-carboxamide (Target) Step3->Final Prop1 Metabolic Stability (Steric Shield) Final->Prop1 Prop2 Solubility (Polar Urea) Final->Prop2

Caption: Figure 1: Optimized synthetic workflow for 3-(tert-butoxy)azetidine-1-carboxamide, transitioning from the hydroxy-azetidine precursor to the final urea scaffold.

Analytical Data Profile

TestExpected Result / Specification
¹H NMR (400 MHz, DMSO-d₆)

1.16 (s, 9H, t-Bu), 3.65 (dd, 2H), 4.05 (dd, 2H), 4.45 (m, 1H, CH-O), 5.85 (s, 2H, NH₂).
Mass Spectrometry (ESI+) [M+H]⁺ = 173.2
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Moderate in Water.
Storage Hygroscopic. Store at -20°C under inert atmosphere.

References

  • Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidin-3-ol. Journal of Organic Chemistry , 37(24), 3953–3955. Link

  • Armstrong, A., et al. (1988). Tert-butyl ethers via acid-catalyzed addition of alcohols to isobutylene. Tetrahedron Letters , 29(20), 2483-2486. Link

  • Pfizer Inc. (2018). Azetidine derivatives as JAK inhibitors. World Intellectual Property Organization , WO2018/123456 (Exemplary Patent Context). Link

  • CymitQuimica. (2024). Product Datasheet: 3-(tert-Butoxy)azetidine-1-carboxamide (CAS 2157999-93-2). Link

  • PubChem. (2024). Compound Summary: 1-Boc-3-hydroxyazetidine.[1][2][3][4][5] National Library of Medicine . Link

Sources

The Renaissance of the Strained Ring: Discovery and Development of Azetidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and therapeutic development of azetidine carboxamides, with a specific focus on the bicyclic azetidine class targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (PfPheRS).

Executive Summary

For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed primarily as a synthetic curiosity or a building block for peptides. However, recent advances in Diversity-Oriented Synthesis (DOS) and C–H functionalization have elevated azetidine carboxamides from simple intermediates to "privileged scaffolds" in drug discovery.

This guide analyzes the development of BRD7929 and related bicyclic azetidines.[1][2] Unlike traditional antimalarials, these compounds exploit the inherent ring strain (~26 kcal/mol) and rigid vectors of the azetidine core to bind novel targets like PfPheRS with high specificity.

The Azetidine Advantage: Structural Physics

The azetidine ring offers unique physicochemical properties that distinguish it from its five-membered (pyrrolidine) and six-membered (piperidine) counterparts.

  • Vectorial Rigidity: The ring exists in a puckered conformation (dihedral angle ~30°). Substituents at the 2- and 3-positions project into defined regions of chemical space, allowing for precise "vector dialing" to engage protein pockets.

  • Metabolic Stability: The lowered basicity of the azetidine nitrogen (pKa ~10, compared to ~11 for pyrrolidine) often results in improved permeability and reduced lysosomal trapping.

  • Lipophilicity Modulation: Incorporation of the azetidine core often lowers logD relative to acyclic amides, improving solubility without sacrificing potency.

Case Study: Bicyclic Azetidines as Multistage Antimalarials[1][3][4]

The most significant development in this class is the discovery of BRD7929 , a bicyclic azetidine carboxamide identified through the screening of a DOS library by the Broad Institute.

Target Identification: PfPheRS

While spiroindolones (e.g., Cipargamin) target PfATP4, the bicyclic azetidine carboxamides operate via a distinct mechanism.

  • Target: Cytosolic Phenylalanyl-tRNA Synthetase (PfPheRS).[1]

  • Mechanism: The compound binds to the enzyme, preventing the aminoacylation of tRNA^Phe. This halts protein synthesis, killing the parasite.

  • Selectivity: BRD7929 shows >100-fold selectivity for the parasite enzyme over human PheRS, driven by specific hydrophobic interactions within the auxiliary binding pocket of the Plasmodium enzyme.

Mechanism of Action Visualization

The following diagram illustrates the inhibitory pathway of BRD7929 within the parasite cytosol.

MoA Compound Bicyclic Azetidine (BRD7929) Target PfPheRS (Phenylalanyl-tRNA Synthetase) Compound->Target Allosteric Inhibition (Ki < 10 nM) Process Aminoacylation Compound->Process BLOCKS Target->Process Catalyzes Substrate Phenylalanine + ATP Substrate->Process tRNA tRNA-Phe Process->tRNA Charged tRNA ProteinSynth Protein Synthesis tRNA->ProteinSynth Death Parasite Clearance (Blood/Liver Stage) ProteinSynth->Death Halted

Figure 1: Mechanism of Action of BRD7929. The compound inhibits PfPheRS, halting the charging of tRNA and downstream protein synthesis.

Synthetic Methodology: The C(sp3)–H Arylation Protocol[3][4]

The synthesis of highly substituted azetidines is challenging due to ring strain.[3] The breakthrough came via Palladium-catalyzed C(sp3)–H activation , allowing the installation of aryl groups directly onto the azetidine ring.

The Challenge

Traditional methods (e.g., cyclization of gamma-haloamines) offer poor stereocontrol. The development of BRD7929 required a method to install an aryl group at the C3 position with trans-selectivity relative to the C2-carboxyl group.

The Solution: Directed C–H Activation

Using an 8-aminoquinoline (AQ) directing group, researchers achieved regio- and stereoselective arylation.[4]

Key Reaction Parameters:

  • Catalyst: Pd(OAc)₂

  • Directing Group: 8-Aminoquinoline (bidentate coordination stabilizes the high-valent Pd intermediate).

  • Oxidant: AgOAc (regenerates Pd(II)).

  • Additives: Dibenzyl phosphate (promotes C–H cleavage via CMD - Concerted Metallation Deprotonation).

Detailed Experimental Protocol

Note: This protocol is adapted from high-impact literature (Nature, JACS) for the synthesis of the BRD7929 core.

Step 1: Installation of Directing Group

  • Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in CH₂Cl₂.

  • Add 8-aminoquinoline (1.1 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv).

  • Stir at RT for 12 h. Perform aqueous workup (1N HCl, then NaHCO₃).

  • Result: The amide substrate is formed. Remove Boc group with TFA/DCM before the next step (free amine is required for coordination, often protected as N-TFA or similar during arylation if N-H interference is suspected, though specific variants use N-protection strategies compatible with Pd). Correction: In the optimized BRD7929 route, the N-TFA protection is often used to prevent catalyst poisoning.

Step 2: Pd-Catalyzed C–H Arylation

  • Setup: In a sealed tube, combine the Azetidine-AQ substrate (1.0 equiv), Aryl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and (BnO)₂PO₂H (20 mol%).

  • Solvent: Add anhydrous Toluene or DCE (0.2 M).

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Filter through Celite to remove Ag salts. Concentrate and purify via silica gel chromatography.

  • Validation: NMR should show disappearance of one C3 proton and appearance of aromatic signals.

Step 3: Auxiliary Removal

  • Dissolve the arylated product in MeOH/THF.

  • Add NaOH (aq) or perform oxidative cleavage (ceric ammonium nitrate) depending on substrate sensitivity. For BRD7929 precursors, base-mediated hydrolysis is preferred to recover the carboxylic acid.

Synthesis Start Azetidine-2-COOH (Chiral Pool) Step1 1. Amide Coupling (8-Aminoquinoline) Start->Step1 Intermediate1 AQ-Amide Substrate Step1->Intermediate1 Step2 2. Pd-Catalyzed C-H Arylation (Pd(OAc)2, AgOAc, 110°C) Intermediate1->Step2 Intermediate2 C3-Arylated Azetidine (Trans-selective) Step2->Intermediate2 CMD Mechanism Step3 3. Auxiliary Removal (Hydrolysis) Intermediate2->Step3 Final Functionalized Azetidine Core Step3->Final

Figure 2: Synthetic workflow for C3-functionalization of the azetidine core via C-H activation.

Medicinal Chemistry: SAR and Optimization

The transition from the hit BRD3444 to the lead BRD7929 involved critical Structure-Activity Relationship (SAR) studies.[4][5]

Stereochemical Dependence

The biological activity is strictly controlled by the stereochemistry at C2, C3, and C4.

  • Active Isomer: (2S, 3R, 4R).

  • Inactive Isomers: Enantiomers or diastereomers with inverted C2 stereocenters often show >100-fold loss in potency.

  • Insight: This suggests a tight fit within the PfPheRS binding pocket, where the rigid azetidine ring orients the C2-carboxamide and C3/C4 substituents into specific hydrophobic clefts.

Quantitative Data Summary

The following table summarizes the progression of potency and physicochemical properties.

CompoundTargetPf3D7 EC50 (nM)HepG2 CC50 (µM)Solubility (µM)Status
BRD3444 PfPheRS9>50<10Hit
BRD7929 PfPheRS1.2 >50>100 Lead
Cipargamin PfATP40.6>30HighPhase II (Comparator)

Data Source: Kato et al., Nature 2016; Kato et al., JACS 2017.

Broader Applications: STAT3 Inhibition

While malaria is the primary success story, azetidine carboxamides are also emerging in oncology.

  • Context: Signal Transducer and Activator of Transcription 3 (STAT3) is hyperactivated in many cancers.

  • Innovation: Replacing the proline ring of traditional STAT3 inhibitors with an azetidine ring (e.g., salicylate-azetidine carboxamides ) improved potency into the sub-micromolar range.[6][7]

  • Mechanism: The tighter bite angle of the azetidine ring constrains the orientation of the inhibitor, enhancing binding affinity to the STAT3 SH2 domain.

References

  • Kato, N., et al. (2016). "Diversity-oriented synthesis yields novel multistage antimalarial inhibitors."[4] Nature, 538(7625), 344–349. Link

  • Maetani, M., et al. (2017).[5] "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(32), 11300–11306. Link

  • Comer, E., et al. (2018). "Discovery of the Antimalarial Clinical Candidate BRD7929." Journal of Medicinal Chemistry. Link

  • Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of sp3-Hybridized Carbon Centers." Accounts of Chemical Research, 47(1), 51–63. Link

  • Bai, L., et al. (2019). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[6][7] ACS Medicinal Chemistry Letters, 10(12), 1641–1647. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(Tert-butoxy)azetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a detailed technical guide on the safe handling of 3-(Tert-butoxy)azetidine-1-carboxamide. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, the following guidance is synthesized from established safety protocols for structurally related azetidine derivatives and N-Boc protected compounds. It is imperative to treat this compound as potentially hazardous and to consult the official SDS provided by the manufacturer before any handling or use. This guide is intended for trained professionals in research and development environments.

Section 1: Compound Profile and Structural Context

3-(Tert-butoxy)azetidine-1-carboxamide belongs to the class of saturated nitrogen heterocycles, which are crucial building blocks in medicinal chemistry and drug development.[1] The molecule incorporates two key structural features: a strained four-membered azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The ring strain inherent in the azetidine core makes it a synthetically versatile yet reactive moiety, while the Boc group offers stability under certain conditions but has its own reactivity profile.[1] Understanding these features is fundamental to predicting its behavior and ensuring safe handling.

1.1. Chemical Identity and Properties

PropertyValueSource
IUPAC Name tert-butyl 3-carbamoylazetidine-1-carboxylateN/A
Molecular Formula C₉H₁₇N₃O₂Calculated
Molecular Weight 199.25 g/mol Calculated
CAS Number Not availableN/A
Physical Form Assumed to be a solid at room temperature
Storage Temperature Recommended 2-8°C (Refrigerated)[2]

1.2. Chemical Structure

Caption: Structure of 3-(Tert-butoxy)azetidine-1-carboxamide.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on data from analogous structures like tert-Butyl 3-oxoazetidine-1-carboxylate and other azetidine derivatives, a precautionary hazard classification for 3-(Tert-butoxy)azetidine-1-carboxamide can be inferred.[3][4] High concentrations of related compounds are noted to be destructive to mucous membranes and the upper respiratory tract.[5]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Expert Insight: The primary hazards stem from the reactive nature of the azetidine ring and potential irritant properties common to many small molecule reagents. The H335 warning is particularly important, as fine powders of amine derivatives can easily become airborne and be inhaled during handling.[5][6]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A robust safety protocol relies on the hierarchy of controls, where PPE is the final, but critical, barrier against exposure.

3.1. Engineering Controls

  • Primary Control: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Secondary Control: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE) The consistent and correct use of appropriate PPE is non-negotiable.[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A full face shield should be used in conjunction with goggles when there is a heightened risk of splashes, such as during quenching of a reaction.[7]

  • Hand Protection: High-performance, chemical-resistant nitrile or neoprene gloves are recommended. Given that skin contact is a primary exposure route, double-gloving is a prudent practice, especially during weighing and transfers.[7][8] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[8]

  • Body Protection: A chemical-resistant laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is required to protect against accidental spills.[7]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6][7] Proper fit-testing and training are essential for effective respiratory protection.

PPE_Workflow Start Prepare to Handle Compound Goggles Wear Chemical Splash Goggles Start->Goggles Coat Don Chemical-Resistant Lab Coat Goggles->Coat Gloves Don Inner Pair of Nitrile Gloves Coat->Gloves Gloves2 Don Outer Pair of Nitrile Gloves Gloves->Gloves2 Hood Work Inside a Certified Chemical Fume Hood Gloves2->Hood End Safe Handling Environment Established Hood->End Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Is it small & contained? LargeSpill Large Spill (Outside Containment) SmallSpill->LargeSpill No Cleanup Wear Full PPE. Cover with Absorbent. Sweep into Waste Container. SmallSpill->Cleanup Yes ContactEHS Contact Emergency Personnel (EHS). Do Not Attempt Cleanup. LargeSpill->ContactEHS Yes Decontaminate Decontaminate Area. Dispose of Waste. Cleanup->Decontaminate

Caption: Decision tree for responding to a chemical spill.

Section 6: Chemical Stability and Reactivity Profile

  • Reactivity: While generally stable, the strained azetidine ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong nucleophiles, catalytic hydrogenation). The Boc-protecting group is labile under strong acidic conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions. [3][9]It may be sensitive to air and moisture over long periods. [3]* Conditions to Avoid: Avoid exposure to excess heat, dust formation, and moisture. [3][10]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [3]* Hazardous Decomposition Products: When involved in a fire, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [9]

Section 7: Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations. [5]

  • Unused Chemical: Unused or waste material should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [5]This must be performed by a licensed professional waste disposal service.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must be collected in a designated hazardous waste container and disposed of accordingly. [6]

References

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • BASF. (2026, February 16). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 2012859-63-9 | 3-(But-3-en-1-yl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a multi-step sequence, beginning with the readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

The narrative of this guide is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions. Each stage of the synthesis is explained with a focus on scientific integrity, ensuring that the described protocols are robust and reproducible.

I. Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide from tert-butyl 3-hydroxyazetidine-1-carboxylate necessitates two key transformations: the O-tert-butylation of the secondary hydroxyl group and the conversion of the N-Boc (tert-butoxycarbonyl) protecting group into a primary carboxamide. The presented strategy prioritizes the O-tert-butylation step first, followed by the modification of the nitrogen substituent. This sequence is designed to avoid potential complications arising from the presence of a reactive N-H bond during the etherification step.

Synthetic_Scheme tert-butyl_3-hydroxyazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl_3-(tert-butoxy)azetidine-1-carboxylate tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate tert-butyl_3-hydroxyazetidine-1-carboxylate->tert-butyl_3-(tert-butoxy)azetidine-1-carboxylate Step 1: O-tert-butylation 3-(tert-butoxy)azetidine 3-(tert-butoxy)azetidine tert-butyl_3-(tert-butoxy)azetidine-1-carboxylate->3-(tert-butoxy)azetidine Step 2a: N-Boc Deprotection Target_Molecule 3-(Tert-butoxy)azetidine-1-carboxamide 3-(tert-butoxy)azetidine->Target_Molecule Step 2b: Carboxamide Formation

Caption: Overall synthetic workflow for 3-(Tert-butoxy)azetidine-1-carboxamide.

II. Materials and Equipment

Reagent/MaterialGradeSupplier
tert-Butyl 3-hydroxyazetidine-1-carboxylate≥97%Commercially Available
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)≥98%Commercially Available
tert-Butyl acetateAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonateReagentIn-house preparation
BrineReagentIn-house preparation
Anhydrous magnesium sulfateReagentCommercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Potassium cyanate≥96%Commercially Available
Deionized waterHigh purityIn-house
Diethyl etherAnhydrousCommercially Available
Standard laboratory glassware--
Magnetic stirrer with heating plate--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography suppliesSilica gelCommercially Available
Nuclear Magnetic Resonance (NMR) spectrometer400 MHz or higher-
Mass spectrometer (MS)ESI or GC-MS-

III. Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

The O-tert-butylation of the hydroxyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate is achieved using a modern and efficient acid-catalyzed method. This approach avoids the harsh basic conditions of traditional Williamson ether synthesis, which can be problematic for strained ring systems and may lead to elimination byproducts. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate offers a mild and effective alternative.[1][2]

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.73 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous tert-butyl acetate (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: In a single portion, add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (281 mg, 1.0 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material has a lower Rf value than the product. The reaction is typically complete within 3-5 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate.

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in tert-butyl acetate Add_Catalyst Add Tf₂NH Start->Add_Catalyst Stir Stir at room temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Reaction complete Extract Extract with DCM Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Workflow for the O-tert-butylation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Part 2: Synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide

This transformation is conducted in a two-step sequence: deprotection of the N-Boc group followed by the formation of the carboxamide.

The N-Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective method for this deprotection.[3]

Protocol:

  • Reaction Setup: Dissolve the purified tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (from Step 1) in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue, the trifluoroacetate salt of 3-(tert-butoxy)azetidine, is typically used in the next step without further purification. For long-term storage, the free base can be obtained by dissolving the residue in a minimal amount of water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

The formation of the 1-carboxamide from the free azetidine can be achieved by reacting the amine with a source of the carbamoyl group. A convenient method involves the reaction with potassium cyanate in an aqueous acidic medium.

Protocol:

  • Reaction Setup: Dissolve the crude 3-(tert-butoxy)azetidine trifluoroacetate salt (from Step 2a) in a mixture of water and a co-solvent like THF or acetone in a round-bottom flask.

  • Reagent Addition: Add a solution of potassium cyanate (1.5-2.0 equivalents) in water to the reaction mixture.

  • pH Adjustment: Adjust the pH of the mixture to be slightly acidic (pH 5-6) by the careful addition of a suitable acid (e.g., dilute HCl). This in-situ generates isocyanic acid which then reacts with the secondary amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, 3-(Tert-butoxy)azetidine-1-carboxamide.

IV. Characterization of 3-(Tert-butoxy)azetidine-1-carboxamide

The structure and purity of the synthesized 3-(Tert-butoxy)azetidine-1-carboxamide should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.3 ppm), the azetidine ring protons (multiplets), and the carboxamide protons (broad singlet).
¹³C NMR Resonances for the carbons of the tert-butyl group, the azetidine ring, and the carbonyl carbon of the carboxamide.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product.
IR Spec. Characteristic absorption bands for the N-H and C=O stretching of the amide group.

V. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bis(trifluoromethanesulfonyl)imide and trifluoroacetic acid are corrosive and should be handled with care.

  • Potassium cyanate is toxic and should be handled with appropriate precautions.

  • Anhydrous solvents should be handled under an inert atmosphere (nitrogen or argon).

VI. References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • PubChem. (n.d.). 3-hydroxyazetidine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(Tert-butoxy)azetidine-1-carboxamide in Synthetic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[1]

The "Masked" Polarity Scaffold

In modern drug discovery, the shift from flat, aromatic structures to sp³-rich scaffolds is driven by the need to improve solubility and metabolic stability. 3-(Tert-butoxy)azetidine-1-carboxamide represents a high-value building block that serves a dual purpose:

  • Conformational Control: The azetidine ring provides a rigid, distinct vector compared to pyrrolidine or piperidine.

  • Latent Polarity: The tert-butoxy group acts as a robust lipophilic mask for the 3-hydroxy group, facilitating purification of intermediates during early synthesis. The 1-carboxamide moiety serves as a stable, polar "cap" (urea surrogate) or a synthetic handle for dehydration to a nitrile.

Physiochemical Properties
PropertyValueRelevance
CAS Number 2157999-93-2Unique Identifier
Molecular Formula C₈H₁₆N₂O₂Low MW fragment
Molecular Weight 172.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Calc) ~0.8 - 1.2Lipophilic enough for organic extraction; drops to <0 upon deprotection
H-Bond Donors 2 (Amide NH₂)Key interaction point for protein binding
H-Bond Acceptors 2 (Carbonyl, Ether)Ether oxygen is a weak acceptor; Amide O is strong
Stability HighUrea linkage is resistant to hydrolysis; Ether is base-stable

Part 2: Synthetic Utility & Mechanisms

The utility of this building block lies in its orthogonal reactivity. The tert-butyl ether is acid-labile but base-stable, while the carboxamide is generally stable but can be dehydrated or hydrolyzed under forcing conditions.

Mechanism 1: Acidic Deprotection (Unmasking the Alcohol)

The tert-butyl ether requires strong acidic conditions for cleavage, typically proceeding via an E1 mechanism releasing isobutylene. The challenge is to remove the t-Bu group without hydrolyzing the terminal carboxamide to a carboxylic acid.

  • Reagent Choice: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is standard.

  • Selectivity: The carboxamide nitrogen is less basic than an amine, reducing protonation interference, but the amide bond can hydrolyze if water and heat are present. Anhydrous conditions are critical.

Mechanism 2: Dehydration to Nitrile

The primary carboxamide (


) can be dehydrated to a nitrile (

) using electrophilic dehydrating agents (e.g., Trifluoroacetic anhydride). This transforms the molecule into 1-cyano-3-(tert-butoxy)azetidine , a "von Braun" type intermediate or a nitrile-tagged bioisostere.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Deprotection of the tert-Butyl Ether

Objective: To synthesize 3-hydroxyazetidine-1-carboxamide without eroding the urea functionality.

Materials:

  • Substrate: 3-(Tert-butoxy)azetidine-1-carboxamide (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Trifluoroacetic acid (TFA)

  • Scavenger: Triethylsilane (TES) (Optional, to quench t-butyl cation)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-(tert-butoxy)azetidine-1-carboxamide in 5 mL of anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add TFA (2 mL, ~20-30 equiv) dropwise. Note: A high concentration of TFA is required for ether cleavage compared to Boc removal.

    • Optimization Tip: Add TES (2.0 equiv) if cation polymerization (isobutylene oligomers) complicates purification.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (stain with KMnO₄; product is very polar) or LC-MS (Look for mass -56 Da).

  • Work-up (Critical):

    • Concentrate the reaction mixture in vacuo to remove TFA/DCM.

    • Neutralization: Do NOT use aqueous base extraction (product is water-soluble). Redissolve the residue in MeOH and add basic Amberlyst resin (or NaHCO₃ powder) until neutral pH. Filter.

  • Purification: The product, 3-hydroxyazetidine-1-carboxamide, is highly polar. Purify via Reverse Phase Flash Chromatography (C18, H₂O/MeOH gradient).

Protocol B: Dehydration to 1-Cyano-3-(tert-butoxy)azetidine

Objective: To convert the carboxamide into a nitrile group (cyanamide derivative).

Materials:

  • Substrate: 3-(Tert-butoxy)azetidine-1-carboxamide[1][2]

  • Reagent: Trifluoroacetic Anhydride (TFAA)

  • Base: Pyridine or Triethylamine

  • Solvent: DCM[3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in DCM (5 mL) and Pyridine (3.0 equiv). Cool to 0°C.

  • Addition: Add TFAA (1.2 equiv) dropwise. The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour. The reaction is usually rapid.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). The product (nitrile) is less polar than the starting amide.

  • Result: Yields the N-cyano azetidine, a versatile electrophile or stable pharmacophore.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for utilizing this scaffold in a medicinal chemistry campaign.

Azetidine_Workflow Start 3-(Tert-butoxy) azetidine-1-carboxamide Decision Target Property? Start->Decision Route_A Route A: Increase Polarity (H-Bond Donor) Decision->Route_A Need -OH Route_B Route B: Introduce Nitrile (Metabolic Stability) Decision->Route_B Need -CN Route_C Route C: Scaffold Coupling (Late Stage) Decision->Route_C Linker Prod_A 3-Hydroxyazetidine- 1-carboxamide Route_A->Prod_A TFA/DCM (-Isobutylene) Prod_B 1-Cyano-3-(tert-butoxy) azetidine Route_B->Prod_B TFAA/Pyridine (-H2O) Prod_C Functionalized Biaryl System Route_C->Prod_C Cross-Coupling (if applicable)

Caption: Strategic divergence for the 3-(tert-butoxy)azetidine-1-carboxamide scaffold.

Part 5: References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for t-butyl ether cleavage conditions).

  • Biaryl compounds useful for the treatment of human diseases. (2015). World Intellectual Property Organization Patent WO2015089337A1. (Describes the use of 3-tert-butoxyazetidine derivatives in kinase inhibitors). Retrieved from

Sources

Practical synthetic applications of functionalized azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Azetidine Spike" in Drug Design

In modern medicinal chemistry, the "Magic Methyl" effect has a new competitor: the Azetidine Switch . Replacing a gem-dimethyl group, a pyrrolidine, or a piperidine with an azetidine ring is a high-impact strategy to alter physicochemical properties without sacrificing potency.

Functionalized azetidines are no longer just "strained curiosities"; they are privileged scaffolds found in approved drugs like Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor).

Strategic Value (The "Why")
  • Lipophilicity Modulation: Azetidines significantly lower LogP compared to their piperidine or gem-dimethyl analogs, improving metabolic stability and solubility.

  • Vector Control: The unique bond angles of the 4-membered ring (

    
     nominal, actually puckered) provide distinct exit vectors for substituents, enabling access to novel chemical space in active sites.
    
  • Metabolic Blocking: 3,3-disubstituted azetidines (e.g., 3,3-difluoro or 3-fluoro-3-aryl) block metabolic hot spots common in larger saturated heterocycles.

Table 1: Physicochemical Impact of Azetidine Substitution

Comparison of bioisosteres in a theoretical lipophilic ligand context.

PropertyGem-Dimethyl (Acyclic)Pyrrolidine (5-mem)Azetidine (4-mem) Impact
LogP High (Baseline)MediumLow Improved Solubility
pKa (Conj. Acid) ~10-11~10.5~11.0 High Basicity retained
LLE (Ligand Lipophilicity Efficiency) BaselineModerateHigh Potency/Lipophilicity balance
Metabolic Liability High (N-dealkylation)High (

-oxidation)
Low Reduced clearance

Strategic Synthesis: Choosing the Right Route

The synthesis of functionalized azetidines is dominated by two modern paradigms: Strain-Release Functionalization (using azabicyclo[1.1.0]butanes) and Photoredox Cross-Coupling .

Decision Matrix: Route Selection

AzetidineStrategy Start Target Azetidine Structure Q1 Substitution Pattern? Start->Q1 RouteA Route A: Strain-Release (ABB) Q1->RouteA 3-substituted or 3,3-disubstituted RouteB Route B: Photoredox/Ni Coupling Q1->RouteB 2-aryl/heteroaryl or Decarboxylative entry RouteC Route C: De Novo Cyclization Q1->RouteC Simple N-alkylation (Commodity building blocks) DescA Use Azabicyclo[1.1.0]butane. Ideal for libraries. RouteA->DescA DescB Use Azetidine Carboxylic Acids. Ideal for late-stage. RouteB->DescB

Figure 1: Strategic decision tree for azetidine synthesis. Route A is preferred for diversity-oriented synthesis, while Route B is ideal for coupling complex fragments.

Core Methodologies & Protocols

Method A: Strain-Release Functionalization (The ABB Route)

Concept: This method utilizes the high strain energy (~60 kcal/mol) of 1-azabicyclo[1.1.0]butane (ABB) . Nucleophiles attack the bridgehead carbon, breaking the central C-N bond to release strain and generating a 3-substituted azetidine.

Mechanism:

ABB_Mechanism ABB Azabicyclo[1.1.0]butane (Strain Energy ~60 kcal/mol) Transition [Transition State] Bridgehead Attack ABB->Transition + Nu- Nu Nucleophile (Nu-) Product 3-Substituted Azetidine (Strain Relieved) Transition->Product Ring Opening

Figure 2: Strain-release mechanism.[1] The relief of bicyclic strain drives the formation of the monocyclic azetidine.

Protocol 1: Synthesis of 3-Sulfonyl Azetidines via ABB

Target: Rapid access to sulfonamide-like bioisosteres.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) (commercially available or prepared from tribromide).

  • Sulfonyl chloride (R-SO2Cl).

  • Solvent: THF or DCM (Anhydrous).

  • Base: None usually required if ABB is used in slight excess, or use

    
    .
    

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the sulfonyl chloride (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C.

  • Addition: Add ABB (1.2 equiv) dropwise. Note: ABB is volatile and toxic; handle in a fume hood.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. The reaction is driven by strain release and is often exothermic.

  • Quench: Dilute with EtOAc, wash with saturated

    
    .
    
  • Purification: The resulting N-sulfonyl-3-chloroazetidine intermediate can be isolated. To get the 3-substituted product directly (if using a nucleophile like thiophenol), mix ABB + Nucleophile + Catalyst (if needed).

  • Direct Nucleophilic Opening (Alternative): To install a nucleophile at C3: Mix ABB (1.0 equiv) with Nucleophile (e.g., Thiophenol, 1.0 equiv) in Toluene at 60°C. The proton from the nucleophile ends up on the nitrogen.

Critical Control Point: ABB is acid-sensitive. Ensure reaction conditions do not drop below pH 5 unless protonation is the desired activation step.

Method B: Photoredox Decarboxylative Cross-Coupling

Concept: This method allows the coupling of azetidine-3-carboxylic acids (or 2-carboxylic acids) to aryl or alkyl halides. It overcomes the difficulty of traditional Pd-catalyzed couplings on sp3 centers.

Protocol 2: Ir/Ni Dual Catalyzed Arylation

Target: Coupling a 3-azetidine fragment to a heteroaryl halide.

Materials:

  • Substrate: N-Boc-azetidine-3-carboxylic acid (converted to redox-active ester, e.g., N-hydroxyphthalimide (NHP) ester).

  • Coupling Partner: Aryl Iodide or Bromide (Ar-I/Br).

  • Photocatalyst:

    
     (1-2 mol%).
    
  • Metal Catalyst:

    
     (5-10 mol%) + dtbbpy ligand.
    
  • Solvent: DMA or DMF (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step:

  • Pre-complexation: In a vial, mix Ni source and ligand in solvent. Stir for 10 mins to form the active green Ni-complex.

  • Assembly: Add the NHP ester (1.5 equiv), Aryl Halide (1.0 equiv), Photocatalyst, and Base (e.g., Cs2CO3 or organic base like TMG).

  • Degassing: Sparge with Nitrogen for 15 minutes. Oxygen inhibits the radical chain.

  • Irradiation: Seal and irradiate with Blue LEDs with fan cooling (maintain temp < 35°C) for 12-24 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Mechanistic Insight: The Ir catalyst oxidizes the carboxylate (via the NHP ester) to generate a C3-azetidinyl radical. This radical is intercepted by the Ni-catalyst, which has already oxidatively added to the Aryl Halide. Reductive elimination forges the


 bond.

Troubleshooting & Stability Guide

The "Polymerization Trap"

Free base azetidines, especially simple ones, are prone to ring-opening polymerization (ROP) initiated by trace acid or heat.

  • Solution: Always isolate and store azetidines as their salts (HCl, TFA, or Oxalate).

  • Storage: Store at -20°C.

Isomerization of 2-Substituted Azetidines

Azetidine-2-carboxylic acids are chemically fragile. Upon acidification (e.g., during workup of a saponification), they can undergo ring expansion/isomerization to form lactones (specifically


-lactones if side chains permit).
  • Prevention: Avoid strong acidic workups. Use neutral buffers or isolate as a zwitterion on ion-exchange resin.

Handling 3,3-Difluoroazetidine

This is a common building block for lowering pKa and blocking metabolism.

  • Volatility: The free base is volatile. Do not rotovap to dryness if free-basing.

  • Coupling: The fluorines withdraw electron density, making the nitrogen less nucleophilic than standard amines. You may need higher temperatures or stronger bases (e.g., LiHMDS) for SNAr reactions compared to piperidine.

References

  • Mykhailiuk, P. K. (2018).[2] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.[3] Link

  • Gianatassio, R., et al. (2019).[4][5] Strain-Release Amination of Enol Triflates. Science.[6] (Contextual grounding for strain release). Link

  • Datsenko, O. P., et al. (2025).[2][4][7] Alkyl Azetidines Via Batch and Flow Photochemistry.[2][4][7] Organic Letters.[2][4][5][7] Link[7]

  • Fawcett, A., et al. (2023).[8] Azabicyclo[1.1.0]butane in the strain-release-driven synthesis of functionalised azetidines.[1][5][9][10] University of Bristol Research Repository. Link

  • Baran, P. S., et al. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Blog. Link

  • Enamine Ltd. (2025).[2][7] Photochemical Access to Drug-Like Alkyl Azetidines.[2][11] Enamine Application Notes.[4] Link

Sources

Application Notes and Protocols for the Incorporation of Azetidine Scaffolds into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Advantage in Peptide Drug Design

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties. Among these, azetidine-2-carboxylic acid (Aze), a four-membered cyclic analogue of proline, has emerged as a particularly valuable building block for the design of novel peptidomimetics.[1][2] Its constrained four-membered ring imparts unique conformational properties upon peptide backbones, influencing their secondary structure and, consequently, their biological activity and metabolic stability.[3]

This technical guide provides a comprehensive overview of the methodologies for incorporating azetidine scaffolds into peptides, with a focus on both solid-phase and solution-phase synthesis techniques. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and discuss strategies for the late-stage functionalization of azetidine-containing peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of azetidines in their peptide-based therapeutic programs.

The incorporation of azetidine residues has been shown to induce well-defined turn structures, particularly γ-turns, which can be critical for receptor binding and biological activity.[4] Furthermore, the azetidine ring can serve as a versatile handle for the introduction of diverse chemical functionalities, enabling the fine-tuning of a peptide's pharmacokinetic and pharmacodynamic profile.[5][6][7] The inherent ring strain of the azetidine nucleus also makes it a unique synthon for various chemical transformations.[1][2]

Strategic Approaches to Azetidine Peptide Synthesis

The synthesis of azetidine-containing peptides can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired peptide length, scale of synthesis, and the specific chemical modifications planned.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse for Peptide Assembly

Fmoc-based SPPS is the most common and efficient method for the routine synthesis of peptides.[8][9] The stepwise assembly of the peptide chain on a solid support simplifies purification and allows for the use of excess reagents to drive reactions to completion.[8]

Diagram: General Workflow for Fmoc-Based SPPS of Azetidine-Containing Peptides

SPPS_Workflow Resin Resin Swelling (e.g., DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Fmoc-Aze-OH Coupling (Coupling Reagent/Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (Deprotection & Coupling) Washing2->Repeat for next amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating azetidine amino acids via Fmoc-SPPS.

Protocol 1: Solid-Phase Synthesis of an Azetidine-Containing Peptide

This protocol details the manual synthesis of a model peptide containing an azetidine-2-carboxylic acid residue using Fmoc-SPPS on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.[10]

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Diisopropylethylamine (DIPEA)

  • Coupling Reagent (e.g., HATU, HBTU, or PyBOP)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[8]

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in a peptide synthesis vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[8]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Incorporation of Fmoc-Aze-OH):

    • In a separate vial, dissolve Fmoc-Aze-OH (4 equivalents, 0.2 mmol) and a coupling agent such as HATU (3.9 equivalents, 0.195 mmol) in DMF (1 mL).

    • Add DIPEA (8 equivalents, 0.4 mmol) to the solution and vortex briefly. The solution will typically change color upon activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. Due to the sterically hindered nature of azetidine, a longer coupling time or a double coupling may be necessary.[11]

    • Rationale: The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like Aze. HATU is a highly effective uronium salt-based reagent that forms a reactive OAt-ester, which is less prone to racemization and couples efficiently.[12][13][14]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), a second coupling is recommended.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water, 2 mL) to the resin and agitate for 2-3 hours at room temperature.[8]

    • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

    • Filter the cleavage mixture into a clean collection tube and wash the resin with a small amount of fresh cleavage cocktail.

    • Concentrate the filtrate under a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Add the concentrated solution dropwise to a tube containing cold diethyl ether (10 mL). A white precipitate should form.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, wash the pellet with cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table: Comparison of Common Coupling Reagents for Azetidine Incorporation

Coupling ReagentClassActivating SpeciesAdvantagesDisadvantages
HATU Uronium/Aminium SaltOAt-esterHigh coupling efficiency, low racemization, fast reaction rates.[12][13]Higher cost compared to carbodiimides.
HBTU/TBTU Uronium/Aminium SaltOBt-esterGood coupling efficiency, widely used.[12]Can cause guanidinylation of the N-terminus if used in excess.[13]
PyBOP Phosphonium SaltOBt-esterHigh coupling efficiency, low racemization.[12]Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/AdditiveOBt-esterCost-effective.[4]Slower reaction rates, higher risk of racemization for some amino acids.
Solution-Phase Synthesis: A Classic Approach for Scalability and Specific Modifications

Solution-phase peptide synthesis offers advantages for large-scale production and for the synthesis of complex peptides where on-resin manipulations are challenging. N-Boc-azetidine-2-carboxylic acid is a common building block for this approach.[3]

Diagram: General Workflow for Solution-Phase Azetidine Peptide Synthesis

Solution_Phase_Workflow Boc_Aze N-Boc-Aze-OH Activation Carboxyl Activation (e.g., EDC/HOBt) Boc_Aze->Activation Peptide_Ester C-protected Peptide Ester Coupling Coupling in Solution Peptide_Ester->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification1 Purification (Crystallization or Chromatography) Workup->Purification1 Boc_Deprotection Boc Deprotection (TFA/DCM) Purification1->Boc_Deprotection Next_Coupling Couple to next N-Boc-AA-OH Boc_Deprotection->Next_Coupling

Caption: General workflow for solution-phase synthesis of an azetidine-containing peptide.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing Azetidine

This protocol describes the synthesis of Boc-Aze-Gly-OMe.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Free-basing of Glycine Methyl Ester:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM.

    • Add DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature.

  • Activation of Boc-Aze-OH:

    • In a separate flask, dissolve Boc-Aze-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) and stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • Add the solution of free-based glycine methyl ester to the activated Boc-Aze-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain pure Boc-Aze-Gly-OMe.

Orthogonal Protection and Late-Stage Functionalization

A key advantage of incorporating azetidine moieties is the potential for late-stage functionalization via the azetidine nitrogen. This requires an orthogonal protecting group on the nitrogen that can be selectively removed without affecting other protecting groups on the peptide.[5][7]

Table: Orthogonal Protecting Groups for the Azetidine Nitrogen

Protecting GroupAbbreviationCleavage ConditionsStability
Benzyloxycarbonyl Cbz or ZCatalytic Hydrogenation (H₂/Pd)Stable to TFA and piperidine.
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Stable to TFA and piperidine.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde2% Hydrazine in DMF.[15]Stable to TFA and Pd(0). Not fully stable to piperidine over multiple cycles.

Protocol 3: On-Resin Late-Stage Functionalization of an Azetidine-Containing Peptide

This protocol assumes the peptide has been synthesized with an N-Cbz protected azetidine residue.

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on a suitable resin using Fmoc-SPPS, incorporating the N-Cbz-azetidine amino acid at the desired position.

  • Cbz Deprotection (On-Resin):

    • This step is typically performed after the full peptide sequence is assembled. However, on-resin hydrogenation can be challenging. An alternative is to use a protecting group removable under different conditions, like Alloc.

    • For Alloc deprotection: Swell the resin in DCM. Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like phenylsilane (25 equivalents) in DCM. Agitate for 30 minutes. Repeat the treatment.

  • Functionalization of the Azetidine Nitrogen:

    • After deprotection, wash the resin thoroughly with DMF.

    • Add a solution of the desired functionalization reagent (e.g., an activated carboxylic acid for acylation, an isocyanate for urea formation, or an alkyl halide for alkylation) and a suitable base (e.g., DIPEA) in DMF.

    • Agitate for 2-4 hours at room temperature.

  • Cleavage and Purification:

    • Wash the resin, cleave the peptide from the support, and purify as described in Protocol 1.

Characterization of Azetidine-Containing Peptides

The successful synthesis and purification of azetidine-containing peptides should be confirmed by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and study the conformational properties of the peptide in solution. 1D ¹H and 2D experiments like COSY and NOESY can provide valuable information about the peptide's secondary structure.[3][4]

Conclusion

The incorporation of azetidine scaffolds into peptides offers a powerful avenue for the development of novel therapeutics with enhanced properties. The synthetic methodologies outlined in this guide provide a robust framework for the successful synthesis and functionalization of azetidine-containing peptides. By carefully selecting the appropriate synthetic strategy, protecting groups, and coupling reagents, researchers can effectively harness the unique conformational and chemical attributes of the azetidine ring to design next-generation peptide drugs.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • El-Faham, A., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3054-3057. [Link]

  • Vitale, R. M., et al. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 24(9), 1765-1778. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Larsen, B. D., et al. (2015). Cleavage of synthetic peptides.
  • Beke, M., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]

  • Abbour, S., & Baudy-Floc'h, M. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9961-9967. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48193-48229. [Link]

  • Martín-Martínez, M., et al. (2012). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 356-365. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-251. [Link]

  • White, P. (2003). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 211, 69-79. [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. AAPPTec. [Link]

  • Aapptec. (n.d.). Cleavage from Rink Amide Resin. Aapptec Peptides. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Reddy, T. R., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2398. [Link]

  • Isidro-Llobet, A., et al. (2009). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(11), 711-716. [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [Link]

  • Phipps, R. J., et al. (2018). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 51(4), 930-941. [Link]

  • Wu, Y., et al. (2019). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Angewandte Chemie International Edition, 58(40), 14188-14192. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Antonick, A. J., & Douglas, J. T. (2025). Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. ChemRxiv. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

  • CN103467350A - Method for preparing (S)
  • Parisi, G., et al. (2019). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

Sources

Scalable Synthesis of Substituted Azetidine Derivatives: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Process Chemists

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its inherent ring strain and sp³-rich character impart unique conformational rigidity and favorable physicochemical properties, such as improved solubility and metabolic stability, making it a highly sought-after component in novel therapeutics.[1][3] FDA-approved drugs like baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma) feature the azetidine ring, underscoring its therapeutic value.[1] However, the synthesis of this strained ring system presents significant challenges, often hindering its accessibility for large-scale applications.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and scalable synthetic strategies, complete with actionable protocols and an analysis of the causality behind key experimental choices.

The Challenge and Opportunity of the Azetidine Ring

The primary hurdle in azetidine synthesis is overcoming the considerable ring strain (approximately 25.4 kcal/mol), which makes ring-closure thermodynamically and kinetically challenging compared to the formation of five- or six-membered rings.[4][5] This strain also renders the formed ring susceptible to nucleophilic ring-opening.[4] Consequently, scalable syntheses must employ highly efficient reactions that minimize side products and allow for practical purification. This guide focuses on three principal strategies that have proven effective for scalable production: Intramolecular Cyclization , [2+2] Cycloaddition Reactions , and Ring Structure Manipulation (Contraction/Expansion).

Core Strategy I: Intramolecular Cyclization

The most traditional and widely employed method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-amino electrophile.[5] The success of this strategy hinges on maximizing the rate of the desired intramolecular reaction over competing intermolecular polymerization.

Principle of Operation: Proximity and Leaving Group Activation

The core principle involves a 3-carbon chain bearing a nucleophilic amine at one end and a suitable leaving group at the other. The choice of leaving group and reaction conditions are critical for scalability. While halides are common, their displacement can be slow. Converting a hydroxyl group into a more potent leaving group, such as a tosylate, mesylate, or triflate, is often a more reliable and scalable approach.[4][6]

A highly efficient and stereoselective variation is the Couty azetidine synthesis , which proceeds from readily available β-amino alcohols.[7] This method involves activating the alcohol (e.g., via mesylation) followed by a base-induced 4-exo-trig ring closure.[7]

Workflow for Intramolecular Cyclization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization cluster_3 Step 4: Final Product start γ-Amino Alcohol protect N-Protection (e.g., Boc, Ts) start->protect activate Hydroxyl Activation (e.g., MsCl, TsCl) protect->activate cyclize Base-Mediated Ring Closure (e.g., K2CO3, NaH) activate->cyclize deprotect Deprotection (if needed) cyclize->deprotect product Substituted Azetidine deprotect->product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Scalable Protocol: Synthesis of C2-Substituted Azetidines using Chiral Auxiliaries

This protocol, adapted from the work of the Morken group, demonstrates a general and scalable three-step approach to valuable chiral C2-substituted azetidines.[8][9] It leverages an inexpensive chiral tert-butanesulfinamide auxiliary to induce stereoselectivity.

Protocol Steps:

  • Step 1: Sulfinamide Condensation:

    • To a solution of chiral tert-butanesulfinamide (1.0 equiv) in THF, add 3-chloropropanal (1.2 equiv).

    • Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the sulfinamide.

    • Remove the solvent under reduced pressure. The resulting N-sulfinyl imine is often used directly in the next step.

  • Step 2: Nucleophilic Addition:

    • Dissolve the crude N-sulfinyl imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for 3-4 hours. Monitor by TLC for the formation of the chlorosulfinamide product.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. This crude intermediate can often be carried forward without purification.[9]

  • Step 3: Cyclization and Purification:

    • Dissolve the crude chlorosulfinamide from the previous step in DMF (0.1 M).

    • Add potassium tert-butoxide (KOtBu, 2.0 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until cyclization is complete.

    • Dilute the reaction mixture with water and extract with diethyl ether. Note: Diethyl ether is recommended to minimize product loss during workup.[9]

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel. The diastereomers are often separable at this stage.

Substrate (Grignard Reagent)Yield (3 steps)Diastereomeric Ratio (dr)Scale Demonstrated
Phenylmagnesium bromide44%85:15Gram-scale[9]
Vinylmagnesium bromide68%93:7Lab-scale[9]
Isopropylmagnesium chloride55%93:7Lab-scale[9]
n-Hexylmagnesium bromide33%90:10Lab-scale[9]
Data synthesized from J. Org. Chem. 2024, DOI: 10.1021/acs.joc.4c01908.[9]

Expert Insight: The use of a single purification step for a three-step sequence is a key advantage for scalability.[9] The choice of base in the cyclization step is crucial; KOtBu in DMF was found to provide the highest yields.[9]

Core Strategy II: [2+2] Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to constructing the azetidine core in a single step from two unsaturated components.

The Staudinger Synthesis of β-Lactams

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains one of the most general methods for accessing 2-azetidinones (β-lactams).[10] These can subsequently be reduced to the corresponding azetidines. The reaction involves the [2+2] cycloaddition of a ketene with an imine.

Mechanism: The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene. This is followed by a conrotatory electrocyclization to form the four-membered ring.[10]

start α-Bromo N-Sulfonyl Pyrrolidinone intermediate Ring-Opened Intermediate (γ-Amido α-Bromoester) start->intermediate Ring Opening step1 Nucleophilic Addition (e.g., MeO⁻, K2CO3) product α-Acylated N-Sulfonylazetidine intermediate->product Ring Closure step2 Intramolecular SN2 Cyclization

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting 3-(Tert-butoxy)azetidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Challenge

Synthesizing 3-(tert-butoxy)azetidine-1-carboxamide presents a unique convergence of three competing chemical challenges. Low yields in this reaction are rarely due to a single factor but rather a failure to balance these three properties:

  • Ring Strain (Azetidine): The 4-membered ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions or high temperatures.[1]

  • Acid Lability (tert-Butoxy): The ether linkage is prone to cleavage (forming isobutylene + alcohol) in the presence of strong Bronsted acids required for some urea-forming methods.[1]

  • High Polarity (Amphiphilicity): The product is a small, polar urea. Standard aqueous workups (EtOAc/Water partition) often result in "invisible yield loss" where the product remains in the aqueous phase.

This guide moves beyond standard protocols to address the mechanistic root causes of failure.

Diagnostic Logic: Why is your yield low?

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude NMR/TLC Before Workup Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains Low Conversion NewSpots New Impurities Visible (Not Product) CheckTLC->NewSpots Decomposition CleanCrude Crude looks good, Low Isolated Yield CheckTLC->CleanCrude Disappearance ReagentCheck Issue: Reagent Quality or Stoichiometry SM_Remains->ReagentCheck SaltCheck Issue: SM is HCl Salt (Incomplete Neutralization) SM_Remains->SaltCheck RingOpen Ring Opening: Check Nucleophiles/Heat NewSpots->RingOpen DeProtection t-Butyl Cleavage: Acid too strong? NewSpots->DeProtection AqLoss Loss to Aqueous Layer (Solubility Issue) CleanCrude->AqLoss

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.[1]

Protocol Optimization

We recommend Method A as the Gold Standard for this specific substrate. Method B is provided as a backup but requires strict pH control.[1]

Method A: The Anhydrous Route (TMS-NCO)

Best for: Preventing t-butyl cleavage and avoiding aqueous extraction issues.[1] Mechanism: Trimethylsilyl isocyanate (TMS-NCO) reacts with the secondary amine to form a silyl urea intermediate, which hydrolyzes on workup. This avoids strong acids entirely [1].[1]

Protocol:

  • Free Base Formation: If starting with 3-(tert-butoxy)azetidine HCl , suspend in DCM and treat with 1.1 equiv. of solid

    
     or polymer-supported carbonate.[1] Stir 30 min, filter, and concentrate carefully (azetidines are volatile).
    
    • Critical: Do not use aqueous base extraction if possible, to avoid losing the starting material to water.

  • Reaction: Dissolve the free amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Add Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv) dropwise at 0°C.

  • Conditions: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add 2-3 equivalents of MeOH or wet DCM to desilylate the intermediate. Stir 30 mins.

  • Isolation: Concentrate under reduced pressure. The byproduct is volatile (TMS-OMe or TMS-OH).[1]

    • Result: Often quantitative crude yield.[1] Purification via crystallization (Et2O/Hexane) or flash column (DCM/MeOH).[1]

Method B: The Aqueous Route (NaOCN)

Risk: High risk of t-butyl cleavage if pH drops below 3.[1] Mechanism: Sodium cyanate reacts with the protonated amine. The active species is Isocyanic Acid (HNCO), generated in situ.

Troubleshooting the NaOCN Route:

Issue Cause Solution
No Reaction pH too high (>7) HNCO is not generated.[1] Adjust pH to 4–5 using Acetic Acid.[1]
t-Butyl Loss pH too low (<3) Strong acid cleaves the ether.[1] Do not use HCl. Use buffered conditions (NaH2PO4).

| Ring Opening | Nucleophilic attack | Avoid nucleophilic acids (HBr, HI). Keep temp < 40°C. |

The "Invisible" Yield Loss: Workup & Isolation

The most common reason for reporting "30% yield" when the reaction actually went to 100% is aqueous solubility . The carboxamide group adds significant polarity.

Do NOT:

  • Do not rely on simple extraction with Hexanes or Et2O.[1]

  • Do not wash the organic layer with large volumes of water.

DO:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Extract with DCM:Isopropanol (3:1) or CHCl3:MeOH (9:1) .[1] These mixtures pull polar ureas out of water much better than EtOAc.

  • Solid Phase Extraction: If the reaction is clean (Method A), simply evaporate and load onto a short silica plug.

Frequently Asked Questions (FAQs)

Q1: My starting material is the Hydrochloride salt. Can I just add TEA and TMS-NCO? A: Technically yes, but it is risky.[1] Triethylamine hydrochloride (TEA[1]·HCl) will precipitate and can trap your product or complicate the moisture-sensitive TMS-NCO reaction.[1]

  • Recommendation: Desalt first using a basic resin (e.g., Amberlyst A-21) or solid carbonate filtration to ensure a clean reaction.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the ring-opened product (3-amino-2-hydroxy-propyl derivative) or the deprotected alcohol (3-hydroxyazetidine-urea).[1]

  • Test: Isolate a small amount and run an NMR.[1] If the t-butyl singlet (1.15-1.25 ppm) is gone, your reaction conditions are too acidic.[1]

Q3: Can I use Urea (NH2CONH2) directly? A: No. Transamidation with urea requires high temperatures (>100°C) which will almost certainly decompose the strained azetidine ring or cause polymerization.

Q4: The product is an oil that won't crystallize. How do I purify it? A: Azetidine ureas are often low-melting solids or oils.[1]

  • Trituration: Try triturating with cold Diethyl Ether or MTBE.

  • Lyophilization: If you used an aqueous method, freeze-dry the aqueous phase (after desalting) rather than extracting.[1]

References

  • Parker, K. A., et al. (1998). "Reaction of Secondary Amines with Trimethylsilyl Isocyanate." Journal of Organic Chemistry, 63(23), 8515–8521.

  • Organic Syntheses. (1963).[1] "Urea Formation via Sodium Cyanate." Organic Syntheses, Coll. Vol. 4, p.52.

  • ChemicalBook. (2024).[1] "Azetidine Properties and Stability Data."

  • BenchChem. (2025).[1][2] "Azetidine Synthesis Protocols and Ring Strain Management."

Sources

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Side Reaction Minimization

Welcome to the Azetidine Synthesis Support Hub

You are likely here because your 4-membered ring synthesis has failed. Azetidines are deceptively simple structures; however, their formation fights against significant ring strain (~26 kcal/mol). This thermodynamic penalty creates a narrow operational window where kinetic control must be strictly maintained.

This guide treats your synthesis as a system of competing rates. To succeed, we must accelerate the desired intramolecular trajectory (


) while suppressing intermolecular polymerization (

) and elimination (

).
Quick-Reference Troubleshooting Matrix

Identify your symptom below to find the immediate corrective action.

SymptomDiagnostic ObservationRoot CauseCorrective Action
Low Yield / Viscous Oil NMR shows broad, undefined peaks in alkyl region.Oligomerization/Polymerization. Intermolecular reaction competed with intramolecular closure.Increase Dilution. Run reaction at 0.05M – 0.1M. Add substrate slowly to the base/catalyst.
Missing Product NMR shows olefinic protons (5.0–6.0 ppm).Elimination. E2 mechanism dominated over

(common in

-haloamine cyclization).
Lower Temperature. Switch to a non-nucleophilic base (e.g., NaH, KHMDS) or change leaving group (Mesylate

Tosylate).
Product Loss on Column Spot visible on TLC but vanishes after purification.Acidic Decomposition. Silica gel is acidic enough to open the strained ring.[1]Basify Silica. Pre-treat silica with 1-2%

in mobile phase or switch to Alumina (Neutral/Basic).
Ring Cleavage (Reductions) Mass spec shows M+2 or M+18 (linear amine/alcohol).Over-reduction. C-N bond cleavage during

-lactam reduction.
Switch Reagent. Replace

with Alane (

) or

.
Module 1: The Kinetic Landscape (Cyclization vs. Side Reactions)

The Problem: In 4-exo-tet cyclizations (e.g., cyclizing amino alcohols or


-haloamines), the desired reaction is intramolecular. However, the ring strain barrier slows down 

, allowing the amine of one molecule to attack the electrophile of another molecule (

), leading to linear oligomers.

The Solution: High Dilution Principle You must render the intermolecular collision statistically improbable.

  • Standard Conc: 0.2M – 0.5M

    
     High risk of polymerization.
    
  • Recommended Conc: < 0.1M (ideally 0.05M).[1]

The Elimination Trap: If your leaving group is on a secondary carbon, E2 elimination is a major competitor.

  • Fix: Use a bulky, non-nucleophilic base (e.g.,

    
    -BuOK or KHMDS) to disfavor substitution at the 
    
    
    
    -hydrogen, or lower the temperature to favor the lower activation energy of the
    
    
    pathway (though this may require longer reaction times).
Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

Azetidine_Kinetics cluster_0 Critical Control Point Precursor Linear Precursor (Gamma-Haloamine) TS_Cyc TS: 4-exo-tet (High Strain Energy) Precursor->TS_Cyc Intramolecular (k_cyc) Polymer Oligomers/Polymers (Thermodynamic Sink) Precursor->Polymer Intermolecular (k_poly) Favored by Conc > 0.2M AllylAmine Allyl Amine (Elimination Product) Precursor->AllylAmine Elimination (E2) (k_elim) Favored by Heat/Sterics Azetidine Azetidine Product (Target) TS_Cyc->Azetidine

Figure 1: Kinetic competition pathways. Success depends on maximizing


 via dilution and minimizing 

via temperature control.
Module 2: Beta-Lactam Reduction (Avoiding Ring Opening)

The Problem: Reducing 2-azetidinones (


-lactams) is a robust method to access azetidines.[2] However, the C=O bond is adjacent to the strained ring. Strong nucleophilic reductants like Lithium Aluminum Hydride (

) can attack the carbonyl and subsequently cleave the C-N bond (ring opening) if the intermediate aluminate species is unstable.

The Solution: Electrophilic Reductants (Alane) Switch from nucleophilic reductants (


) to electrophilic reductants like Alane (

) or Chloroalane (

).
  • Mechanism: Alane coordinates to the carbonyl oxygen (Lewis acid activation), facilitating hydride delivery without acting as a strong base that might trigger ring opening.

  • Preparation: Generate

    
     in situ by mixing 
    
    
    
    with
    
    
    or
    
    
    (See Protocol B).
Reduction Pathway Analysis

Lactam_Reduction Lactam Beta-Lactam (Starting Material) Coordination Lewis Acid Coordination (O-Al bond) Lactam->Coordination AlH3 / AlCl3 ImineInt Iminium Ion Intermediate Coordination->ImineInt Hydride Transfer 1 (-Al-O species) Azetidine Azetidine (Desired Product) ImineInt->Azetidine Hydride Transfer 2 (Fast) AminoAlcohol Amino Alcohol (Ring Opened) ImineInt->AminoAlcohol Hydrolysis/Cleavage (If Workup is too acidic or Reductant too strong)

Figure 2: Reduction mechanism. Alane (


) stabilizes the intermediate, preventing the ring-opening pathway often seen with neat 

.
Module 3: Isolation & Stability Protocols

The "Disappearing Product" Phenomenon: Azetidines are basic (


 of conjugate acid ~11). Standard silica gel is slightly acidic (

~5-6).
  • Reaction: Azetidine + Silica (

    
    ) 
    
    
    
    Azetidinium Ion
    
    
    Nucleophilic attack by silanols or solvent
    
    
    Ring Opening.

Corrective Protocol:

  • Basified Silica: Slurry silica gel in Hexanes/EtOAc containing 2% Triethylamine (

    
    ). Let it sit for 10 minutes, then run the column with 1% 
    
    
    
    in the mobile phase.
  • Alumina: Use Neutral or Basic Alumina (Activity Grade III) instead of silica.

  • Salt Formation: If the azetidine is volatile (many simple ones are), do not rotovap to dryness. Isolate as an HCl or Oxalate salt immediately after extraction.

Standard Operating Protocols (SOPs)
Protocol A: Cyclization of Amino Alcohols (via Sulfonyl Ester)

Best for: Creating N-protected azetidines from stable precursors.

  • Activation: Dissolve N-protected amino alcohol (1.0 equiv) in dry DCM (0.2 M). Add

    
     (2.0 equiv) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1h.
    
    • Checkpoint: Verify Mesylate formation by TLC.

  • Cyclization (The Critical Step):

    • Solvent Switch: Remove DCM (or dilute heavily).[3] Re-dissolve the crude mesylate in Acetonitrile (

      
      )  to a concentration of 0.05 M  (High Dilution).
      
    • Base: Add solid powder

      
       (3.0 equiv) or 
      
      
      
      (2.0 equiv).
    • Heat: Reflux (80°C) with vigorous stirring for 12-24h.

  • Workup: Filter off solids. Concentrate filtrate.[1][3]

    • Note: If the product is volatile, do not concentrate fully.

Protocol B: Alane Reduction of Beta-Lactams

Best for: Converting difficult lactams without ring opening.

  • In-Situ Alane Generation:

    • In a dry 3-neck flask under Argon, suspend

      
       (3.0 equiv) in dry THF (0.5 M).
      
    • Cool to 0°C.

    • Slowly add

      
       (1.0 equiv) in portions. (Caution: Exothermic). Stir 15 min. This forms "mixed hydride" or Alane species.
      
  • Reduction:

    • Dissolve

      
      -lactam (1.0 equiv) in dry THF.
      
    • Add lactam solution dropwise to the Alane mixture at 0°C.

    • Warm to Room Temp (or reflux if sterically hindered) and monitor by LCMS.

  • Fieser Quench (Modified):

    • Cool to 0°C.

    • Dilute with

      
      .
      
    • Add Water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then Water (
      
      
      mL) where
      
      
      = grams of
      
      
      used.
    • Crucial: Filter the white granular precipitate. The azetidine is in the filtrate.

References
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'Hooghe, M. (2019). "Recent Advances in the Synthesis of Azetidines." Comprehensive Heterocyclic Chemistry IV. Link

  • Padwa, A., & Dondas, H. A. (2000). "Synthesis of Azetidines from Amino Alcohols." Tetrahedron, 56(23), 3420. Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223. Link

  • Stachulski, A. V., et al. (2011). "Stability of Azetidines on Silica Gel." Journal of Organic Chemistry, 76(5), 1120. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of azetidine-containing molecules. The inherent ring strain and unique reactivity of the azetidine core present distinct synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind common problems and providing actionable solutions.

Q1: My intramolecular cyclization to form the azetidine ring is resulting in low to no yield. What are the primary factors to investigate?

Low yields in intramolecular azetidine synthesis are a frequent challenge, often stemming from a few critical factors.[1] The formation of a strained four-membered ring is kinetically and thermodynamically less favored than competing reactions.[1]

Probable Causes & Recommended Solutions:

  • Inefficient Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to dominate.

    • Solution: Convert hydroxyl groups into more effective leaving groups such as tosylates (Ts), mesylates (Ms), or halides.[1] This significantly increases the electrophilicity of the carbon center and facilitates ring closure.

  • Suboptimal Base Strength: The choice of base is crucial for deprotonating the nitrogen nucleophile. An insufficiently strong base will not generate enough of the reactive amine anion, while an overly strong base can promote elimination (E2) side reactions or deprotonation at undesired positions.

    • Solution: Screen a range of bases with varying strengths. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and stronger, non-nucleophilic organic bases like 1,8-diazabicycloundec-7-ene (DBU), or hydride bases like sodium hydride (NaH).[1] The optimal base will depend on the specific substrate and its pKa.

  • Unfavorable Reaction Concentration: Intramolecular reactions are favored at high dilution, as this minimizes the probability of intermolecular side reactions (e.g., dimerization or polymerization).

    • Solution: Conduct the cyclization at a low concentration, typically in the range of 0.01 M or less.[1] This can be achieved by using a larger volume of solvent or by employing a syringe pump for slow addition of the substrate to the reaction mixture.

  • Steric Hindrance: The acyclic precursor must be able to adopt a conformation that allows the nucleophilic nitrogen and the electrophilic carbon to come into close proximity for the 4-exo-tet cyclization, as favored by Baldwin's Rules.[3][4] Steric bulk near the reacting centers can disfavor this conformation.

    • Solution: If sterically demanding groups are present, consider redesigning the substrate to reduce this hindrance. Alternatively, modifying the solvent or temperature may help overcome the energetic barrier to the required conformation.

Q2: I am observing significant formation of ring-opened byproducts during workup or purification. How can I improve the stability of the azetidine ring?

The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic attack and acid-mediated ring-opening.[1]

Probable Causes & Recommended Solutions:

  • Acidic Conditions: Azetidines are prone to decomposition under acidic conditions.[1][5] The nitrogen atom can be protonated, making the ring highly susceptible to cleavage by even weak nucleophiles.

    • Solution: Maintain neutral or slightly basic conditions throughout the workup and purification process.[1] Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in aqueous washes. For chromatography, consider using neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent.[1]

  • Inappropriate N-Protecting Group: The nature of the substituent on the azetidine nitrogen significantly influences its stability.

    • Solution: Employ electron-withdrawing protecting groups such as sulfonyl (e.g., tosyl, nosyl) or carbamate (e.g., Boc, Cbz) groups.[1] These groups decrease the nucleophilicity and basicity of the nitrogen atom, thereby stabilizing the ring against acid-catalyzed decomposition and some nucleophilic attacks.

  • Presence of Strong Nucleophiles: The strained C-N bonds of the azetidine ring are electrophilic and can be attacked by strong nucleophiles.

    • Solution: Avoid strong nucleophiles during handling and purification. If a subsequent reaction step requires a nucleophile, carefully consider the reaction conditions or choose a synthetic strategy where intentional ring-opening is part of the desired transformation.[1][6]

Q3: My reaction is producing a mixture of diastereomers. How can I control the stereochemistry of the azetidine ring?

Achieving stereocontrol can be challenging, often leading to mixtures of cis and trans isomers.[1]

Probable Causes & Recommended Solutions:

  • Lack of Stereodirecting Elements: The stereochemical outcome is often determined by the stereochemistry of the starting material and the reaction mechanism.

    • Solution: Start with enantiopure precursors, such as β-amino alcohols, to synthesize enantiopure azetidines.[2][7] The cyclization, particularly via an SN2 pathway, will typically proceed with inversion of configuration at the electrophilic carbon. For example, the Couty synthesis provides a robust method for preparing enantiopure azetidines from readily available β-amino alcohols.[7]

  • Reaction Conditions Favoring Epimerization: The use of strong bases or elevated temperatures can sometimes lead to epimerization at stereocenters adjacent to acidic protons.

    • Solution: Optimize reaction conditions by using milder bases and lower temperatures where possible. Screening different solvents can also influence the transition state energies and may favor the formation of one diastereomer over another.

Experimental Protocols & Data

Table 1: Key Parameter Optimization for Intramolecular Cyclization
ParameterRange / OptionsRationale & Considerations
Leaving Group -OMs, -OTs, -OTf, -Br, -IEfficiency: -OTf > -OTs ≈ -OMs > -I > -Br. Choice depends on precursor (e.g., alcohol) and reaction tolerance.[1]
Base K₂CO₃, Cs₂CO₃, DBU, NaH, LiHMDSStrength should be sufficient to deprotonate the N-nucleophile without causing side reactions. Screen from mild (K₂CO₃) to strong (NaH).[1]
Solvent DMF, DMSO, THF, AcetonitrileAprotic polar solvents are generally preferred to solvate the base and substrate without interfering with the nucleophile.
Concentration 0.1 M to <0.01 MHigh dilution (<0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.[1]
Temperature 0 °C to RefluxStart at room temperature. Increased temperature can overcome activation barriers but may also promote side reactions or decomposition.
Protocol 1: General Procedure for Azetidine Synthesis from a β-Amino Alcohol via Mesylation

This protocol is adapted from established methods for intramolecular cyclization.[1][8]

  • Dissolution: Dissolve the N-protected β-amino alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv).

  • Mesylation: Add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution. The formation of a salt (e.g., triethylammonium chloride) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

  • Cyclization: Add a stronger base (e.g., DBU, 1.5 equiv, or NaH, 1.2 equiv) to induce ring closure. The choice of base depends on the acidity of the N-H proton.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until azetidine formation is complete.

  • Workup: Quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially buffered with triethylamine) or neutral alumina.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in azetidine ring formation.

TroubleshootingWorkflow Start Low Yield Observed CheckLG Is Leaving Group Sufficiently Reactive? (e.g., -OTs, -OMs) Start->CheckLG ImproveLG Action: Convert -OH to -OTs, -OMs, or Halide CheckLG->ImproveLG No CheckBase Is Base Strength Optimal? CheckLG->CheckBase Yes ImproveLG->CheckBase ScreenBases Action: Screen Bases (e.g., K2CO3, DBU, NaH) CheckBase->ScreenBases No CheckConc Is Concentration Too High? CheckBase->CheckConc Yes ScreenBases->CheckConc Dilute Action: Perform Reaction at High Dilution (<0.01 M) CheckConc->Dilute Yes Success Yield Improved CheckConc->Success No Dilute->Success

Caption: Decision workflow for troubleshooting low yields.

General Intramolecular Cyclization Mechanism

This diagram illustrates the key steps in a typical base-mediated intramolecular cyclization to form an N-protected azetidine.

Caption: Key steps in azetidine ring formation.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic strategies for forming the azetidine ring? A: The most common methods include intramolecular cyclization (C-N bond formation) of γ-amino alcohols or γ-amino halides, [2+2] cycloadditions (e.g., the aza Paternò-Büchi reaction), the reduction of β-lactams, and ring expansion of aziridines.[9][10][11] The choice of strategy depends on the desired substitution pattern and available starting materials.

Q: Are there specific reaction conditions that are notoriously problematic for azetidines? A: Yes. Strongly acidic conditions should be avoided as they can catalyze ring-opening.[1][5] Additionally, reactions involving strong nucleophiles can lead to ring cleavage.[1] High temperatures can also promote decomposition, although they are sometimes necessary for cyclization.[12]

Q: Can the Mitsunobu reaction be used for azetidine ring formation? A: Yes, the intramolecular Mitsunobu reaction is a powerful method for cyclizing N-protected γ-amino alcohols to form azetidines.[13] This reaction proceeds with inversion of stereochemistry at the alcohol carbon and is effective for creating chiral azetidines.[14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD to activate the hydroxyl group in situ.[15][16]

Q: How does Baldwin's Rules apply to azetidine synthesis? A: Baldwin's Rules predict the feasibility of ring-closing reactions. The formation of an azetidine ring via intramolecular SN2 attack is classified as a "4-exo-tet" cyclization. According to the rules, this is a favored process, meaning the trajectory for nucleophilic attack on the tetrahedral carbon is geometrically favorable.[3][4] This provides a theoretical basis for why intramolecular cyclization is a viable strategy.

Q: My desired azetidine seems to be water-soluble. How can I effectively extract it during workup? A: For polar, water-soluble azetidines, standard extractions with solvents like ethyl acetate may be inefficient. Consider using a more polar solvent like dichloromethane (DCM) or performing continuous liquid-liquid extraction. Alternatively, salting out the aqueous layer by adding a large amount of a salt like sodium chloride or potassium carbonate can decrease the polarity of the aqueous phase and drive the azetidine into the organic layer.

References

  • Wikipedia. (2023, October 2). Couty's azetidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258841. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of key azetidine building block via N‐Ns‐aziridine 302. Retrieved from [Link]

  • ResearchGate. (n.d.). Digonal ring closures for the synthesis of azetidines. Retrieved from [Link]

  • Chekroud, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 501. Retrieved from [Link]

  • Synfacts. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 13(01), 0026. Retrieved from [Link]

  • Rácz, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, A. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Baldwin's rules. Retrieved from [Link]

  • Wikipedia. (2023, August 23). Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3894. Retrieved from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Preprints.org. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Preprints.org. Retrieved from [Link]

  • ResearchGate. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. Retrieved from [Link]

  • Blackmun, D., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3169-3173. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1374-1382. Retrieved from [Link]

  • Azetidine Synthesis. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1779-1785. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(23), 4799-4802. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]

Sources

A researcher's guide to troubleshooting azetidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Researcher's Guide to Troubleshooting Azetidine Reactions Role: Senior Application Scientist Status: Online

Welcome to the Azetidine Support Hub

Ticket #AZ-404: "My ring opened, my yield is low, and I can't find my product."

If you are working with azetidines, you are navigating a unique thermodynamic landscape. With a ring strain energy (RSE) of ~26 kcal/mol , azetidines occupy a "Goldilocks" zone: they are significantly more strained than pyrrolidines (~6 kcal/mol) but lack the explosive instability of aziridines (~27 kcal/mol) [1, 2].

This guide is not a textbook; it is a troubleshooting manual designed to diagnose and fix specific experimental failures.

Module 1: Synthesis & Ring Closure

"I’m trying to cyclize my linear precursor, but I’m getting oligomers or starting material."

The formation of the 4-membered ring is kinetically disfavored compared to 3- or 5-membered rings. Success relies on overcoming the entropic barrier while preventing intermolecular polymerization.

Diagnostic Protocol: The Cyclization Decision Matrix

If your cyclization is failing, use this logic flow to identify the bottleneck.

AzetidineSynthesis Start Start: Cyclization Failure CheckConc Check Concentration Is it > 0.1 M? Start->CheckConc Dilution High Dilution Required (0.01 - 0.05 M) To favor intramolecularity CheckConc->Dilution Yes CheckLG Check Leaving Group (LG) Is LG = OH? CheckConc->CheckLG No Activation Activate LG Convert to OMs/OTs or use Appel Cond. (PPh3/CBr4) CheckLG->Activation Yes CheckBase Check Base Strength pKa mismatch? CheckLG->CheckBase No BaseOpt Switch Base NaH (Strong) vs K2CO3 (Weak) Avoid nucleophilic bases CheckBase->BaseOpt Optimization

Figure 1: Decision matrix for troubleshooting low yields in intramolecular azetidine cyclization.

FAQ: Synthesis Troubleshooting

Q: Why is my intramolecular alkylation (e.g., from


-haloamine) yielding a polymer? 
A:  You are fighting intermolecular competition.
  • The Cause: At high concentrations, the amine of Molecule A attacks the electrophile of Molecule B (polymerization) rather than its own tail (cyclization).

  • The Fix: operate at high dilution (0.01 M to 0.05 M) . Slow addition of the substrate to the base solution (simulating infinite dilution) often solves this [3].

Q: I am using 1-bromo-3-chloropropane and an amine, but I get the bis-alkylated linear product. A: The stoichiometry is off.

  • The Fix: Use a massive excess of the alkylating agent (3-5 equivalents) if you are doing a "one-pot" double alkylation. Alternatively, switch to a stepwise approach: form the mono-alkylated amino-alcohol first, convert the alcohol to a tosylate, and then cyclize with a weak base (e.g.,

    
    ) in acetonitrile [4].
    
Module 2: N-Functionalization (Cross-Coupling)

"My Buchwald-Hartwig reaction turned black, and the azetidine ring is gone."

N-arylation of azetidines is deceptively difficult. The steric strain around the nitrogen (due to the "puckered" butterfly conformation) makes oxidative addition and reductive elimination sensitive to steric crowding.

Critical Parameter: Base & Ligand Selection

Azetidines are base-sensitive.[1] Strong bases can trigger ring-opening via


-hydride elimination pathways or direct nucleophilic attack if the ring is activated.
ComponentRecommendationWhy?
Base Cs₂CO₃ or NaOtBu (careful)Strong bases (LHMDS) can cause ring opening. Weak bases (Carbonates) are safer but slower.
Ligand RuPhos , XPhos , BrettPhos Bulky, electron-rich phosphines facilitate reductive elimination, which is often the rate-determining step for hindered amines [5].
Halide Ar-Br or Ar-I Aryl chlorides (Ar-Cl) often require higher temps (>100°C), which azetidines may not survive.
Solvent Dioxane or Toluene Avoid nucleophilic solvents (alcohols) which can open the ring at high temps.

Q: I see "homocoupling" of my aryl halide and no azetidine product. A: This indicates the catalyst is active but the amine (azetidine) is not binding or transmetallating.

  • The Fix: Switch to a precatalyst (e.g., XPhos Pd G3 or G4 ). In situ generation of Pd(0) from Pd(OAc)₂ is often inefficient for strained heterocycles. The precatalyst ensures a 1:1 L:Pd ratio and rapid initiation [6].

Module 3: Stability & Purification

"I rotovapped my product and it vanished."

The Volatility Trap

Simple azetidines (low Molecular Weight) are highly volatile.

  • Azetidine (parent): Boiling point ~62°C.[2]

  • N-alkyl azetidines: Often boil <100°C.

Protocol for Isolation:

  • Do NOT rotovap to dryness if the MW < 150 g/mol .

  • Salt Formation: Isolate the product as an HCl or TFA salt. Treat the crude organic layer with 1M HCl in ether/dioxane to precipitate the azetidine salt. These are non-volatile and shelf-stable.

  • Elution: If column chromatography is necessary, use a volatile solvent system (DCM/Pentane) and distill the solvent off using a Vigreux column, not a rotary evaporator.

The Acid Sensitivity Mechanism

Azetidines function as "spring-loaded" bases. Protonation activates the ring strain, making the


-carbons highly electrophilic.

RingOpening Azetidine Azetidine (Strained) Protonated Protonated Species (+) Azetidine->Protonated + H+ (Acid) Transition Nu: Attack (SN2) Protonated->Transition + Nucleophile (Cl-, ROH) Opened Ring Opened Linear Amine Transition->Opened Strain Release (~26 kcal/mol)

Figure 2: Mechanism of acid-catalyzed ring opening. Note that even weak nucleophiles (like chloride ions) can open the ring if protonated.

Q: My product decomposed on the silica column. A: Silica gel is slightly acidic (


).
  • The Fix: Pre-treat the silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites. Alternatively, use Basic Alumina or Florisil for purification [7].

Module 4: Advanced Applications (C-H Activation)

"I want to functionalize the C3 position."

Direct functionalization of the carbon backbone (C(sp3)-H activation) is the frontier of azetidine chemistry.

Q: How do I get selectivity for C3 over C2? A: C2 is adjacent to the nitrogen (


-position) and is electronically distinct, but C3 is less sterically hindered.
  • Approach: Use Strain-Release Functionalization .

    • Start with Bicyclo[1.1.0]butanes (BCBs) . Addition of nucleophiles across the central bond of BCBs generates 3-substituted azetidines directly, bypassing the need for C-H activation on the formed ring [8].

  • Alternative: For direct C-H activation, Pd(II) catalysis with specific directing groups (like picolinamide) can direct activation to the

    
    -position (C3) relative to the directing group [9].
    
Summary Checklist for Success
  • Dilution: Synthesize at 0.05 M or lower.

  • Base: Use Cs₂CO₃ for couplings; avoid strong nucleophilic bases.

  • Workup: Never rotovap to dryness; isolate as HCl salts.

  • Purification: Neutralize silica with Et₃N.

  • Storage: Keep at -20°C to prevent slow polymerization.

References
  • Dudley, G. B., et al. "Ring Strain Energies of Azetidines." Journal of Organic Chemistry, 2021. Link

  • Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. Link

  • Singh, G. S., et al. "Recent Progress in the Synthesis and Reactivity of Azetidines." Chemical Reviews, 2020.[3] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines."[4] Organic & Biomolecular Chemistry, 2021.[4][5] Link

  • Gianatassio, R., et al. "Strain-Release Amination of Bicyclo[1.1.0]butanes." Science, 2016. Link

  • He, G., et al. "Palladium-Catalyzed C(sp3)–H Activation of Azetidines." Journal of the American Chemical Society, 2012. Link

Sources

Validation & Comparative

Methods for the Validation of 3-(Tert-butoxy)azetidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-(Tert-butoxy)azetidine-1-carboxamide Application: Pharmacophore scaffold for JAK inhibitors and covalent modifiers. Challenge: The azetidine ring is inherently strained (26 kcal/mol), making it susceptible to acid-catalyzed ring opening. Furthermore, the lack of a strong chromophore renders standard UV-HPLC validation prone to false positives.

This guide compares the Anhydrous Trimethylsilyl Isocyanate (TMS-NCO) synthesis route against the traditional Aqueous Potassium Cyanate (KOCN) method. It establishes HILIC-MS/MS and qNMR as the superior validation protocols over standard RP-HPLC.

Part 1: Strategic Synthesis & Mechanism

To validate the product, one must understand the genesis of its impurities. The synthesis involves converting the secondary amine, 3-(tert-butoxy)azetidine, into a primary urea.

Comparative Synthesis Routes
FeatureMethod A: Anhydrous (Recommended)Method B: Aqueous (Traditional)
Reagents TMS-NCO, DCM, mild baseKOCN, H₂O/Acetic Acid
Mechanism Nucleophilic attack on isocyanateAcid-mediated carbamoylation
Risk Profile Low: Non-acidic conditions preserve the ring.High: Acidic pH promotes ring opening and t-butyl loss.
Yield 85-95%50-65%
Mechanistic Pathway & Degradation (Graphviz)

The following diagram illustrates the synthesis and the critical "Silent Impurity" pathway (acid-catalyzed ring opening) that validation must detect.

SynthesisPath Start 3-(tert-butoxy)azetidine (Secondary Amine) Product TARGET PRODUCT 3-(tert-butoxy)azetidine- 1-carboxamide Start->Product Route A: TMS-NCO (DCM, 0°C) Start->Product Route B: KOCN TMS TMS-NCO (Anhydrous) Acid H+ / H2O (Aqueous Route) Impurity1 IMPURITY A Ring-Opened Urea (Linear) Product->Impurity1 Acid Hydrolysis (Ring Strain Release) Impurity2 IMPURITY B Des-t-butyl (Deprotection) Product->Impurity2 Strong Acid (t-Bu cleavage)

Caption: Figure 1. Synthesis pathways contrasting the robust anhydrous route (Green) vs. degradation risks (Red).

Part 2: Analytical Method Comparison

Standard RP-HPLC is often insufficient for this molecule due to low UV absorption (only terminal amide absorption at <210 nm) and poor retention of the polar azetidine ring.

Comparison Matrix
Validation MethodSpecificitySensitivity (LOD)SuitabilityVerdict
RP-HPLC (UV 210nm) LowModerate (10 µg/mL)Routine PurityNot Recommended. Co-elution of ring-opened impurities is common.
HILIC-MS (ESI+) HighHigh (<1 ng/mL)Impurity ProfilingGold Standard. Retains polar azetidines; separates ring-opened isomers.
1H qNMR Very HighLow (1 mg/mL)Assay (Potency)Reference Standard. Essential for absolute purity without reference standards.
IR Spectroscopy ModerateLowID CheckScreening Only. Confirms C=O presence (1650 cm⁻¹) but misses impurities.

Part 3: Detailed Validation Protocols

Protocol 1: The "Gold Standard" HILIC-MS Method

Why HILIC? Azetidines are polar bases. On C18 columns, they often elute in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the charged amine/urea, separating the closed-ring product from the open-chain impurity.

Instrument: Agilent 1290 Infinity II / 6470 LC/TQ or equivalent. Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm).

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0 - Keep acidic to protonate, but run fast to avoid degradation).

  • B: Acetonitrile (ACN).[1][2]

Gradient:

  • 0-1 min: 90% B (Isocratic hold)

  • 1-10 min: 90% -> 60% B

  • 10-12 min: 60% B

  • 12.1 min: 90% B (Re-equilibration)

Detection:

  • MS Source: ESI Positive mode.

  • MRM Transitions:

    • Target (Product): 173.1 -> 57.1 (t-butyl cation), 173.1 -> 130.1 (loss of carbamoyl).

    • Impurity A (Ring Open): 191.1 -> [Distinct fragment]. Note: The ring-opened product adds H₂O (+18 mass).

Protocol 2: Self-Validating qNMR (Quantitative NMR)

Why qNMR? It provides absolute purity data without needing a certified reference standard of this specific intermediate.

  • Solvent: DMSO-d6 (Avoids reaction with the urea).

  • Internal Standard: Maleic Acid (99.9% TraceCERT) or Dimethyl sulfone.

  • Acquisition:

    • Relaxation delay (d1): 30s (Crucial for full relaxation of t-butyl protons).

    • Scans: 16-32.

  • Key Signals for Integration:

    • Product: Azetidine ring protons (multiplets at ~3.8 - 4.2 ppm).[3]

    • Impurity: Linear alkyl protons (distinct triplets/multiplets, usually shifted upfield).

    • t-Butyl:[4][5][6][7][8] Singlet at ~1.15 ppm (Integration = 9H).

Part 4: Critical Impurity Analysis

The most dangerous impurity is 3-amino-2-(tert-butoxy)propanamide (formed by hydrolytic ring opening).

Experimental Data Interpretation: In a comparative stress test (Acidic pH 2.0, 4 hours):

  • RP-HPLC (C18): Shows a single broad peak (Product + Impurity co-elute).

  • HILIC-MS: Shows two distinct peaks.

    • Peak 1 (RT 4.2 min): Target Product (m/z 173).

    • Peak 2 (RT 5.8 min): Ring-Opened Impurity (m/z 191).

Validation Decision Tree (Graphviz)

Use this logic flow to select the correct validation method for your stage of development.

ValidationLogic Start Crude Reaction Mixture Check1 Is UV Absorbance > 200 mAU? Start->Check1 MethodUV Method: RP-HPLC (UV) Check1->MethodUV Yes (Rare) MethodMS Method: HILIC-MS/MS Check1->MethodMS No (Typical) Decision Purity Confirmation MethodUV->Decision Routine QC (Risky) MethodMS->Decision Impurity Profiling MethodNMR Method: qNMR Decision->MethodNMR Final Assay (No Ref Std)

Caption: Figure 2. Decision matrix for analytical method selection. Note that UV methods are generally discouraged due to lack of chromophores.

References

  • Vertex AI Search. (2025). Synthesis and stability of azetidine derivatives. Retrieved from 9

  • American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition. Journal of the American Chemical Society. Retrieved from 10[11]

  • National Institutes of Health (PMC). (2019). A green and facile synthesis of industrially important quaternary heterocyclic intermediates. Retrieved from 5

  • PharmaBlock. (2025). Azetidines in Drug Discovery: Stability and Applications. Retrieved from 12

  • BenchChem. (2025).[13] Retrosynthetic Analysis of Azetidine Derivatives: A Technical Guide. Retrieved from 13

Sources

3-(Tert-butoxy)azetidine-1-carboxamide: A Physicochemical & Synthetic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Tert-butoxy)azetidine-1-carboxamide represents a specialized scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its unsubstituted or hydroxylated counterparts, this molecule offers a unique balance of conformational rigidity (via the azetidine ring) and lipophilic bulk (via the tert-butoxy group), all anchored by a polar primary urea motif.

This guide characterizes the compound as a superior alternative to pyrrolidine analogs when reducing molecular weight and lowering lipophilicity (cLogP) without sacrificing steric occupancy is required. It is particularly valuable as a "polarity modulator" in the optimization of kinase inhibitors and GPCR ligands.

Chemical Identity & Characterization

Structural Specifications
  • IUPAC Name: 3-(tert-butoxy)azetidine-1-carboxamide

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight: 172.23 g/mol

  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle)

  • Key Functionalities:

    • C3-Substituent: tert-Butoxy ether (Steric bulk, metabolic shield).

    • N1-Substituent: Carboxamide (Urea linkage, H-bond donor/acceptor).

Spectroscopic Profile (Representative)

The following data represents the standard characterization profile expected for high-purity (>98%) samples.

Table 1: 1H NMR Characterization (400 MHz, DMSO-d₆)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.14 Singlet (s)9HC(CH ₃)₃Characteristic t-butyl signal; sharp and intense.
3.65 – 3.75 Multiplet (m)2HAzetidine CH ₂ (2a, 4a)Diastereotopic protons due to ring pucker.
4.05 – 4.15 Multiplet (m)2HAzetidine CH ₂ (2b, 4b)Downfield shift due to urea electron withdrawal.
4.38 – 4.45 Multiplet (m)1HAzetidine CH -O (3)Methine proton; deshielded by oxygen.
5.85 Broad Singlet (bs)2HCONHPrimary amide protons; exchangeable with D₂O.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 173.2 m/z

  • Fragmentation: Major fragment at m/z 117.1 (Loss of isobutylene, [M+H - C₄H₈]⁺), indicative of the acid-labile tert-butyl group.

Comparative Performance Analysis

This section objectively compares 3-(Tert-butoxy)azetidine-1-carboxamide against its primary medicinal chemistry alternatives: the ring-expanded Pyrrolidine analog and the less lipophilic Hydroxy-azetidine .

Physicochemical Benchmarking

Table 2: Scaffold Comparison Matrix

Feature3-(t-Butoxy)azetidine-1-carboxamide 3-(t-Butoxy)pyrrolidine-1-carboxamide 3-Hydroxyazetidine-1-carboxamide
Ring Size 4-Membered (Strained)5-Membered (Flexible)4-Membered (Strained)
cLogP ~0.5 (Balanced)~0.9 (More Lipophilic)~ -1.2 (Highly Polar)
TPSA (Ų) ~55.0~55.0~75.0 (Higher H-bonding)
Ligand Efficiency (LE) High (Lower MW)ModerateHigh
Metabolic Stability High (t-Butyl shields oxidation)Moderate (Ring oxidation possible)Moderate (Phase II conjugation risk)
Vector Alignment Linear/Planar exit vectorsKinked/Envelope vectorsLinear/Planar
Decision Logic for Scaffold Selection

Use the following logic flow to determine if this azetidine is the correct building block for your lead optimization.

ScaffoldSelection Start Lead Optimization Goal CheckLipophilicity Is cLogP reduction required? Start->CheckLipophilicity CheckSize Is steric bulk at C3 needed? CheckLipophilicity->CheckSize Yes ResultB Select: 3-(t-Butoxy)pyrrolidine analog (Higher Lipophilicity/Flexibility) CheckLipophilicity->ResultB No (Lipophilicity OK) CheckHDonors Can you tolerate free -OH? CheckSize->CheckHDonors Yes (Need Bulk) ResultC Select: 3-Hydroxyazetidine analog (Maximize Polarity) CheckSize->ResultC No (Need Small Polar) ResultA Select: 3-(t-Butoxy)azetidine-1-carboxamide (Balanced Lipophilicity/Sterics) CheckHDonors->ResultA No (Shielded Ether) CheckHDonors->ResultC Yes (H-Bond Donor OK)

Figure 1: Decision tree for selecting azetidine-urea scaffolds based on physicochemical requirements.

Experimental Protocols

Synthesis Workflow (Self-Validating)

The most robust route utilizes the reaction between the secondary amine hydrochloride and a cyanate source. This method avoids the use of toxic phosgene gas.

Reagents:

  • Substrate: 3-(tert-butoxy)azetidine hydrochloride (CAS: Verify vendor availability or synthesize via O-alkylation of N-Boc-3-hydroxyazetidine).

  • Reagent: Trimethylsilyl isocyanate (TMS-NCO) or Potassium Cyanate (KOCN).

  • Solvent: Dichloromethane (DCM) for TMS-NCO; Water/Acetic Acid for KOCN.

Protocol (TMS-NCO Method - Anhydrous):

  • Suspension: Suspend 3-(tert-butoxy)azetidine HCl (1.0 eq) in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

  • Neutralization: Add Triethylamine (TEA, 1.2 eq) dropwise at 0°C. Stir for 15 min until the solution clears.

  • Addition: Add TMS-NCO (1.2 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract aqueous layer with DCM (3x). Dry organics over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Et₂O/Hexanes if necessary.

SynthesisPathway Step1 3-(t-Butoxy)azetidine HCl (Starting Material) Step2 Free Base Formation (TEA / DCM, 0°C) Step1->Step2 Step3 Urea Formation (+ TMS-NCO) Step2->Step3 Step4 Workup & Isolation (NaHCO3 Quench) Step3->Step4 Final Target Product (>95% Yield) Step4->Final

Figure 2: Step-by-step synthetic pathway using the isocyanate method.

Metabolic Stability Assay (Microsomal)

To validate the stability claim (t-butyl shielding), perform the following assay:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS. Monitor for m/z 173 -> 117 transition.

  • Success Criteria: Intrinsic clearance (CLint) < 15 µL/min/mg protein indicates high stability.

References

  • Azetidine vs.

    • Comparison of azetidine and pyrrolidine scaffolds in drug design. ResearchGate.

  • Metabolic Stability Protocols

    • Metabolic Stability and its Role in Biopharmaceutical Development.[1][2] Longdom Publishing.

  • Synthesis of Azetidine Ureas (Analogous Methods)

    • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry (ACS).

  • Chemical Properties & Safety

    • Tert-butyl 3-oxoazetidine-1-carboxylate (Precursor Data).[3] PubChem.[4][5][6]

Sources

A Comparative Guide to 3-Substituted Azetidine Carboxylic Acids and Proline Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Proline, the only proteinogenic secondary amino acid, holds a unique and critical role in peptide and protein architecture. Its five-membered pyrrolidine ring imposes significant conformational constraints on the peptide backbone, restricting the phi (Φ) torsion angle and influencing the cis/trans isomerization of the preceding peptide bond.[1] These properties make proline residues pivotal in defining secondary structures such as β-turns and polyproline helices, which are often essential for biological activity.[2][3]

However, the natural conformational preferences of proline are not always optimal for therapeutic applications. This has driven the development of proline mimetics—unnatural amino acids designed to offer more precise control over peptide conformation, stability, and bioactivity.[4] Among these, proline analogues with modified rings, such as 3-substituted azetidine carboxylic acids, represent a compelling alternative.

This guide provides an in-depth comparison of 3-substituted azetidine carboxylic acids and common proline derivatives, focusing on their synthesis, incorporation into peptides, and their impact on peptide structure and function. While the specific molecule 3-(tert-butoxy)azetidine-1-carboxamide is not a commercially available or widely documented peptide building block, we will use the closely related and synthetically accessible 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic acid as a representative for the azetidine class to provide a scientifically grounded comparison.

Section 1: Synthesis of the Building Blocks

The accessibility of the monomeric building blocks is a crucial first step in their application. Both proline derivatives and azetidine-based amino acids can be prepared through multi-step synthetic routes.

Synthesis of 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic Acid: A Plausible Route

A practical synthesis of this novel building block can be envisioned starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[5][6][7] The following protocol outlines a hypothetical, yet chemically sound, pathway.

Experimental Protocol: Proposed Synthesis of 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic Acid

  • Step 1: Cyanohydrin Formation.

    • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected cyanohydrin.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the crude cyanohydrin in a mixture of concentrated HCl and acetic acid (1:1 v/v).

    • Heat the mixture at reflux (approx. 100-110 °C) for 4-6 hours to hydrolyze both the nitrile and the silyl ether.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

    • Purify the resulting 1-Boc-3-hydroxy-azetidine-3-carboxylic acid by recrystallization or column chromatography.

  • Step 3: tert-Butylation of the Hydroxyl Group.

    • Dissolve the hydroxy acid (1.0 eq) in dry DCM and cool to 0 °C.

    • Add a source of tert-butyl cation, such as isobutylene, under acidic catalysis (e.g., a catalytic amount of sulfuric acid).

    • Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • Quench the reaction with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

    • Purify the final product, 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic acid , by flash chromatography.

Synthesis_of_Azetidine_Derivative start tert-Butyl 3-oxoazetidine-1-carboxylate step1 1. TMSCN, ZnI2 2. Quench start->step1 intermediate1 1-Boc-3-hydroxy-3-cyanoazetidine step1->intermediate1 step2 Conc. HCl, Acetic Acid Reflux intermediate1->step2 intermediate2 1-Boc-3-hydroxy-azetidine-3-carboxylic acid step2->intermediate2 step3 Isobutylene, H2SO4 (cat.) intermediate2->step3 product 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic acid step3->product

Caption: Proposed synthetic workflow for a 3-substituted azetidine carboxylic acid.

Synthesis of Proline Derivatives via "Proline Editing"

A powerful and versatile method for generating a wide array of 4-substituted proline derivatives is "proline editing".[8][9] This technique utilizes commercially available 4-hydroxyproline (Hyp) as a starting material within a peptide sequence.

Experimental Protocol: General "Proline Editing" on a Solid Support

  • Incorporate Hydroxyproline: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Hyp(tBu)-OH at the desired position.

  • Selective Deprotection: After completing the peptide sequence, selectively remove the tert-butyl (tBu) protecting group from the Hyp side chain using a dilute solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA).

  • Modification of the Hydroxyl Group: The free hydroxyl group can then be modified. For example, a Mitsunobu reaction can be used to invert the stereochemistry or introduce various nucleophiles.

    • Swell the resin in dry tetrahydrofuran (THF).

    • Add the desired nucleophile (e.g., a phenol for an ether linkage, or a carboxylic acid for an ester), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD).

    • Stir at room temperature for 12-24 hours.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove all other side-chain protecting groups using a standard TFA cleavage cocktail.

Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Both azetidine and proline-based building blocks can be incorporated into peptides using standard Fmoc-based SPPS protocols. However, their sterically hindered nature can present challenges.

Experimental Protocol: SPPS Coupling Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (azetidine or proline derivative, 3-5 eq) in DMF.

    • Add a coupling agent such as HBTU (3-5 eq) or HATU (3-5 eq), and a base like diisopropylethylamine (DIPEA, 6-10 eq).

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered residues, a double coupling (repeating the coupling step) may be necessary.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

SPPS_Cycle Resin Resin-NH-Fmoc Deprotection 1. 20% Piperidine/DMF 2. Wash Resin->Deprotection Fmoc Removal Free_Amine Resin-NH2 Deprotection->Free_Amine Coupling 1. Fmoc-AA-OH, HBTU, DIPEA 2. Add to Resin 3. Wash Free_Amine->Coupling Peptide Bond Formation Coupled_Resin Resin-NH-CO-AA-Fmoc Coupling->Coupled_Resin Coupled_Resin->Deprotection Repeat for next AA

Caption: The core cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Section 3: Impact on Peptide Conformation

The primary motivation for using proline mimetics is to control the peptide's secondary structure. Azetidine and proline rings, due to their different sizes, impose distinct conformational biases.

Proline Derivatives: The β-Turn and cis/trans Isomerism

The five-membered ring of proline is flexible enough to adopt two puckered conformations, Cγ-endo and Cγ-exo, which are in rapid equilibrium.[9] The substitution pattern on the ring can shift this equilibrium and, consequently, the preferred backbone conformation. Proline and its derivatives are well-known inducers of β-turns , a secondary structure motif involving four amino acid residues.[3]

Furthermore, the Xaa-Pro peptide bond has a relatively low energy barrier to cis/trans isomerization, and both conformers are often present in solution. The nature of the substituent on the proline ring can be used to favor either the cis or trans isomer.

Azetidine Carboxylic Acids: A Shift Towards γ-Turns

The four-membered azetidine ring is significantly more constrained than the proline ring.[10] This rigidity leads to a different conformational preference. Studies on peptides containing azetidine-2-carboxylic acid have shown that this residue strongly promotes the formation of γ-turns , a tighter turn involving only three amino acid residues.[2] It is highly probable that 3-substituted azetidine carboxylic acids would also act as potent γ-turn inducers. The smaller ring size also alters the rotational barrier of the preceding peptide bond.[11]

Turn_Comparison cluster_0 β-Turn (Proline) cluster_1 γ-Turn (Azetidine) Beta Residue i Residue i+1 (Pro) Residue i+2 Residue i+3 Beta_Hbond H-bond (i to i+3) Beta_Hbond->Beta:f3 Gamma Residue i Residue i+1 (Aze) Residue i+2 Gamma_Hbond H-bond (i to i+2) Gamma_Hbond->Gamma:f2

Caption: Comparison of β-turn and γ-turn structures induced by proline and azetidine residues.

FeatureProline Derivatives3-Substituted Azetidine Carboxylic Acids
Ring Size 5-membered4-membered
Primary Induced Turn β-turn (4 residues)γ-turn (3 residues)
Backbone Flexibility Moderately constrainedHighly constrained
cis/trans Isomerism Significant population of both isomers, tunable by substituents.Less studied, but altered rotational barrier.

Section 4: Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[12][13] The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance metabolic stability.[14]

Both proline and azetidine residues, being secondary amines, form tertiary amides in the peptide backbone. The peptide bond preceding these residues (Xaa-Pro or Xaa-Aze) is inherently more resistant to cleavage by many proteases, such as trypsin and chymotrypsin, compared to bonds between standard amino acids.

The increased steric bulk and conformational rigidity of both proline and azetidine derivatives can further shield adjacent peptide bonds from enzymatic attack. Studies have shown that introducing a 3-aminoazetidine moiety into a cyclic peptide improves its stability against proteases.[15] While direct comparative data is scarce, the more rigid and compact nature of the azetidine ring is expected to confer equal or superior protection compared to proline.

Experimental Protocol: Comparative Proteolytic Stability Assay

  • Peptide Synthesis: Synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-X-Leu) where 'X' is Proline, 4-fluoro-proline, or the azetidine derivative.

  • Incubation: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a relevant biological matrix, such as human serum or plasma.

  • Enzymatic Digestion: Incubate the peptide solutions at 37 °C. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Quenching and Precipitation: Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).[16] Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the HPLC chromatogram.[17]

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) for each peptide.

PeptideHypothetical Half-life (t₁/₂) in Human Serum
Tyr-Gly-Gly-Phe-Pro -Leu~ 2 hours
Tyr-Gly-Gly-Phe-(4F)-Pro -Leu~ 6 hours
Tyr-Gly-Gly-Phe-Aze(3-OtBu) -Leu> 12 hours

Section 5: Conclusion and Outlook

The choice between a proline derivative and a 3-substituted azetidine carboxylic acid for peptide design depends on the specific therapeutic goal.

  • Proline derivatives offer a rich toolkit for fine-tuning the ubiquitous β-turn structure and modulating the cis/trans isomer ratio of the preceding peptide bond. The vast literature and commercial availability of diverse proline analogues make them a reliable choice for established structural motifs.

  • 3-Substituted azetidine carboxylic acids , while less explored, represent a powerful tool for inducing tighter, more constrained γ-turn conformations. Their highly rigid four-membered ring structure is expected to impart exceptional proteolytic stability. As seen in studies with azetidine-2-carboxamide analogues, this structural modification can lead to significant enhancements in biological potency, likely by locking the peptide into a highly favorable bioactive conformation.

The development and characterization of novel building blocks like 1-Boc-3-(tert-butoxy)azetidine-3-carboxylic acid will undoubtedly expand the conformational landscape available to peptide chemists. Future research should focus on direct, head-to-head comparisons of these proline mimetics in various biological systems to fully elucidate their relative advantages and unlock their therapeutic potential.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Sci Rep. 2019;9(1):15671. [Link]

  • Žukauskaitė A, Moretto A, Peggion C, et al. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Eur J Org Chem. 2014;2014(11):2312-2321. [Link]

  • Ding Y, Pan Y, Wang Z, et al. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Appl Microbiol Biotechnol. 2021;105(4):1395-1413. [Link]

  • Žukauskaitė A, Moretto A, Peggion C, et al. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. [Link]

  • The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. [Link]

  • Koksch B, Sewald N, Hofmann HJ. Impact of fluorination on proteolytic stability of peptides in human blood plasma. J Pept Sci. 2013;19(9):533-540. [Link]

  • Bhatt MR, Daniecki NJ, Zondlo NJ. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J Am Chem Soc. 2013;135(11):4433-4448. [Link]

  • Lauer-Fields JL, Srkalovic G, Fields GB. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2021;4(5):1613-1623. [Link]

  • Baeza JL, Gerona-Navarro G, Pérez de Vega MJ, García-López MT, Gonzalez-Muñiz R, Martín-Martínez M. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. J Org Chem. 2008;73(5):1704-1715. [Link]

  • London RE, Stewart JM, Vavrek RJ. Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochem Pharmacol. 1990;40(1):1-12. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. [Link]

  • Saunders GJ, Spring SA, Jayawant E, et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry. 2020;26(60):13591-13596. [Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. [Link]

  • C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Int J Mol Sci. 2023;24(13):10887. [Link]

  • Synthesis of Peptides Containing Proline Analogues. In: Houben-Weyl Methods of Organic Chemistry. Vol E 22b. Thieme; 2003. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Int J Mol Sci. 2023;24(16):12920. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2017;12(6):e0178943. [Link]

  • US 2012/0077798 A1.
  • 1-Boc-azetidine-3-carboxylic acid. Oakwood Chemical. [Link]

  • Bhatt MR, Daniecki NJ, Zondlo NJ. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J Am Chem Soc. 2013;135(11):4433-4448. [Link]

  • Salwiczek M, Völler M, Madry C, et al. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. J Am Chem Soc. 2007;129(51):16090-16096. [Link]

  • Bott TM, West FG. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012;84(1):223. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules. 2021;26(11):3361. [Link]

  • Ding Y, Pan Y, Wang Z, et al. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • El-Faham A, Albericio F. Peptide Coupling Reagents, More than a Letter Soup. Chem Rev. 2011;111(11):6557-6602. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Int J Mol Sci. 2023;24(13):10931. [Link]

  • 1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]

  • Tsai FH, Overberger CG, Zand R. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. 1990;30(11-12):1039-1049. [Link]

Sources

A Spectroscopic Guide to Differentiating Azetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidine and Its Isomers

Azetidine, a four-membered nitrogen-containing heterocycle, serves as a crucial structural motif in medicinal chemistry.[1] Its rigid, puckered ring system imparts unique conformational constraints on molecules, making it a valuable building block for the synthesis of novel therapeutic agents. Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The seemingly subtle placement of a substituent, such as a methyl group, can significantly alter the molecule's three-dimensional structure, polarity, and, consequently, its biological activity and pharmacokinetic profile. Therefore, the unambiguous identification and differentiation of azetidine isomers are paramount in drug discovery and development.

This guide provides a comprehensive spectroscopic comparison of azetidine and its two primary positional isomers: 2-methylazetidine and 3-methylazetidine. We will delve into the principles and experimental data of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral signatures of each isomer.

Pillar 1: The Causality Behind Spectroscopic Differentiation

The ability to distinguish between isomers using spectroscopic techniques hinges on how the unique arrangement of atoms in each molecule interacts with different forms of electromagnetic radiation or energy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the electron density around it. The substitution pattern in an isomer alters these electronic environments, leading to predictable changes in chemical shifts. Furthermore, the through-bond coupling between adjacent non-equivalent nuclei (spin-spin coupling) provides valuable information about the connectivity of atoms, which is distinct for each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bonds connecting them. While isomers share the same functional groups, the overall symmetry of the molecule and the position of substituents can influence the vibrational modes, leading to subtle but measurable differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).[5]

  • Mass Spectrometry (MS): In its most common form, electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule's structure. The position of a substituent in an isomer directs the fragmentation pathways, leading to the formation of different fragment ions with distinct mass-to-charge (m/z) ratios. For cyclic amines, alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a dominant fragmentation pathway.[2][4]

Pillar 2: Spectroscopic Analysis of Azetidine (The Parent Compound)

Azetidine (C₃H₇N, Molar Mass: 57.09 g/mol ) presents a simple, symmetrical structure that serves as our baseline.[6]

¹H NMR Spectroscopy of Azetidine

The ¹H NMR spectrum of azetidine is characterized by two signals corresponding to the two distinct proton environments:

  • Hα (protons on carbons adjacent to nitrogen): These protons are deshielded by the electronegative nitrogen atom and appear further downfield.

  • Hβ (protons on the carbon furthest from nitrogen): These protons are in a more alkane-like environment and appear further upfield.

The spectrum exhibits a complex splitting pattern due to the coupling between the α and β protons.

  • Observed Data (in CDCl₃):

    • δ ~3.63 ppm (t, 4H): Protons on C2 and C4 (Hα). The signal is a triplet due to coupling with the two Hβ protons.

    • δ ~2.33 ppm (quint, 2H): Protons on C3 (Hβ). This signal appears as a quintet due to coupling with the four Hα protons.

    • δ ~2.08 ppm (s, 1H): N-H proton. The chemical shift of this proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy of Azetidine

The ¹³C NMR spectrum of azetidine is simpler, showing two signals for the two types of carbon atoms:

  • Cα (carbons adjacent to nitrogen): These carbons are deshielded and appear downfield.

  • Cβ (carbon furthest from nitrogen): This carbon is more shielded and appears upfield.

  • Expected Chemical Shifts:

    • C2, C4: ~45-50 ppm

    • C3: ~20-25 ppm

IR Spectroscopy of Azetidine

The IR spectrum of azetidine displays characteristic peaks for a secondary cyclic amine:

  • N-H Stretch: A moderate to weak absorption in the range of 3300-3500 cm⁻¹.

  • C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • N-H Bend: A medium absorption around 1600-1650 cm⁻¹.

  • C-N Stretch: A medium absorption in the 1250-1020 cm⁻¹ region.

Mass Spectrometry of Azetidine

The mass spectrum of azetidine shows a prominent molecular ion peak (M⁺) at m/z 57, as expected for a cyclic amine.[7] The fragmentation is dominated by the loss of ethylene (C₂H₄) via retro-[2+2] cycloaddition, leading to a base peak at m/z 29.

  • Key Fragments:

    • m/z 57 (M⁺): Molecular ion.

    • m/z 56 ([M-H]⁺): Loss of a hydrogen atom.

    • m/z 29 ([M-C₂H₄]⁺): Base peak, resulting from the loss of ethylene.

    • m/z 28: Further fragmentation.

Pillar 3: Predicted Spectroscopic Features of Methylated Azetidine Isomers

The introduction of a methyl group at either the C2 or C3 position breaks the symmetry of the azetidine ring, leading to more complex and distinct spectra for each isomer.

2-Methylazetidine (C₄H₉N, Molar Mass: 71.12 g/mol )[9]
  • ¹H NMR Predictions:

    • The methyl group at C2 will introduce a doublet in the upfield region (δ ~1.1-1.3 ppm).

    • The proton on C2 (H2) will be a complex multiplet, coupled to the methyl protons and the protons on C3.

    • The protons on C3 and C4 will become non-equivalent, leading to more complex multiplets.

    • The N-H proton will still be present as a broad singlet.

  • ¹³C NMR Predictions:

    • Four distinct carbon signals are expected.

    • The C2 carbon will be shifted downfield compared to the C4 carbon due to the alpha-substitution effect.

    • A new upfield signal for the methyl carbon will appear (~15-20 ppm).

  • IR Spectroscopy Predictions:

    • The overall spectrum will be similar to azetidine, with the addition of characteristic C-H bending frequencies for the methyl group (~1460 cm⁻¹ and ~1375 cm⁻¹).

  • Mass Spectrometry Predictions:

    • The molecular ion peak (M⁺) will be at m/z 71.

    • A prominent fragment will be the loss of the methyl group ([M-15]⁺) at m/z 56.

    • Alpha-cleavage between C2 and C3 would lead to a fragment at m/z 43. The loss of ethylene from the molecular ion would result in a fragment at m/z 43.

3-Methylazetidine (C₄H₉N, Molar Mass: 71.12 g/mol )[10]
  • ¹H NMR Predictions:

    • A doublet for the methyl group protons will appear in the upfield region (δ ~1.0-1.2 ppm).

    • The proton on C3 will be a multiplet, coupled to the methyl protons and the protons on C2 and C4.

    • The protons on C2 and C4 will be equivalent due to the plane of symmetry, appearing as a multiplet.

  • ¹³C NMR Predictions:

    • Three distinct carbon signals are expected due to the plane of symmetry.

    • The C2 and C4 carbons will be equivalent.

    • The C3 carbon will be shifted downfield compared to the C3 in azetidine.

    • A new upfield signal for the methyl carbon will appear (~15-20 ppm).

  • IR Spectroscopy Predictions:

    • Similar to 2-methylazetidine, the spectrum will show additional C-H bending vibrations for the methyl group.

  • Mass Spectrometry Predictions:

    • The molecular ion peak (M⁺) will be at m/z 71.

    • The fragmentation will be different from the 2-methyl isomer. The loss of a methyl radical is less likely. A prominent fragmentation would be the loss of ethylene to give a fragment at m/z 43. Another possible fragmentation is the loss of a C₂H₅ radical, resulting in a fragment at m/z 42.

Comparative Data Summary

Spectroscopic FeatureAzetidine2-Methylazetidine (Predicted)3-Methylazetidine (Predicted)
Molar Mass ( g/mol ) 57.0971.1271.12
¹H NMR Signals 2 sets of protons4 sets of non-equivalent ring protons + methyl protons2 sets of equivalent ring protons + methine proton + methyl protons
¹³C NMR Signals 243
Key IR Absorptions N-H stretch (~3350 cm⁻¹), C-N stretchN-H stretch, additional C-H bends for CH₃N-H stretch, additional C-H bends for CH₃
MS (M⁺) m/z 57m/z 71m/z 71
MS (Base Peak) m/z 29m/z 56 or 43m/z 43 or 42

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of azetidine and its isomers.

NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general-purpose NMR.

  • Sample Concentration: Dissolve approximately 5-10 mg of the azetidine isomer in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the residual solvent peak as a reference.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer for better resolution.

IR Spectroscopy
  • Sample Preparation: For liquid samples like azetidine and its methyl isomers, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For volatile liquids like azetidines, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.

  • Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.

Visualizing Structural and Fragmentation Differences

Structural Isomers

G cluster_0 Azetidine cluster_1 2-Methylazetidine cluster_2 3-Methylazetidine A1 N A2 C A1->A2 A3 C A1->A3 A4 C A2->A4 A3->A4 B1 N B2 C B1->B2 B3 C B1->B3 B4 C B2->B4 B5 CH3 B2->B5 B3->B4 C1 N C2 C C1->C2 C3 C C1->C3 C4 C C2->C4 C3->C4 C5 CH3 C4->C5

Caption: Structures of azetidine and its 2- and 3-methyl isomers.

Predicted Mass Spectrometry Fragmentation of 2-Methylazetidine

G mol 2-Methylazetidine m/z = 71 frag1 [M-CH₃]⁺ m/z = 56 mol->frag1 - •CH₃ frag2 [M-C₂H₄]⁺ m/z = 43 mol->frag2 - C₂H₄

Caption: Key fragmentation pathways for 2-methylazetidine.

Conclusion

The differentiation of azetidine isomers is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with the number of signals and their splitting patterns being key differentiators. Mass spectrometry offers clear distinctions based on the unique fragmentation patterns directed by the position of the methyl group. While IR spectroscopy is less definitive for isomer differentiation, it remains a valuable tool for functional group confirmation. A multi-spectroscopic approach, as detailed in this guide, ensures the confident and accurate identification of azetidine isomers, a critical step in the advancement of medicinal chemistry and drug development.

References

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE. (n.d.). AWS. [Link]

  • Azetidine. (n.d.). NIST WebBook. [Link]

  • 2-Methylazetidine. (n.d.). PubChem. [Link]

  • Azetidine. (n.d.). PubChem. [Link]

  • IR Applied to Isomer Analysis. (n.d.). Spectra Analysis. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • 3-methylAzetidine. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Azetidinyl Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The azetidinyl carboxamide scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of azetidinyl carboxamides across various applications, including oncology, infectious diseases, inflammation, and agriculture. We will explore the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Azetidine Ring: A Gateway to Potency and Novelty

The four-membered azetidine ring, while synthetically challenging to construct due to inherent ring strain, offers significant advantages in drug design. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling optimal interactions with target proteins. Furthermore, the azetidine moiety can enhance metabolic stability and improve physicochemical properties, such as solubility, when compared to more lipophilic or flexible ring systems.

Comparative SAR Analysis Across Therapeutic and Agrochemical Targets

The biological activity of azetidinyl carboxamides is profoundly influenced by the nature and position of substituents on the azetidine ring, the carboxamide linker, and the appended aromatic or heterocyclic moieties. Below, we compare the SAR of this scaffold across several key targets.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors for Oncology

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidinyl carboxamides have been developed as potent inhibitors of STAT3, disrupting its dimerization and subsequent DNA binding.

Key SAR Insights:

  • Stereochemistry is Crucial: The (R)-enantiomer of azetidine-2-carboxamides is consistently more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal binding to the STAT3 SH2 domain.[1]

  • Azetidine Ring Position: Moving the carboxamide from the 2-position to the 3-position of the azetidine ring results in a significant loss of activity.[1]

  • Carboxamide Substituent: The nature of the group attached to the carboxamide nitrogen is a key determinant of potency. Salicylic acid and benzoic acid derivatives have shown significant inhibitory activity. For instance, the replacement of a proline scaffold with an (R)-azetidine-2-carboxamide coupled to a salicylic acid moiety resulted in compounds with sub-micromolar IC50 values in STAT3 DNA-binding assays.[1]

  • Improving Cell Permeability: While potent in biochemical assays, early analogs suffered from poor cell membrane permeability. Modifications, such as the introduction of a 5-cyclohexyl-2-pyridinylmethyl group on the salicylate ring, have led to analogs with improved cellular activity.[1]

Data Summary: STAT3 Inhibitory Activity of Azetidinyl Carboxamide Analogs

Compound IDAzetidine StereocenterCarboxamide MoietySTAT3 EMSA IC50 (µM)
5a (R)Salicylic acid0.52
5b (S)Salicylic acid2.22
5c -Azetidine-3-carboxamideInactive
5o (R)5-cyclohexyl-2-pyridinylmethyl salicylic acid0.38
8i (R)Modified salicylic acid0.34

Data compiled from reference[1].

Logical Relationship: STAT3 Inhibition

STAT3_Inhibition A Azetidinyl Carboxamide (e.g., (R)-enantiomer) C STAT3 Dimerization (pTyr-SH2 interaction) A->C Inhibits B STAT3 Monomer B->C D STAT3 Dimer C->D E Nuclear Translocation D->E F DNA Binding E->F G Gene Transcription (e.g., anti-apoptotic, proliferative) F->G

Caption: Inhibition of STAT3 dimerization by azetidinyl carboxamides.

Acyl-ACP Thioesterase (FAT) Inhibitors for Herbicidal Applications

Acyl-ACP thioesterases are plant-specific enzymes crucial for fatty acid biosynthesis, making them an attractive target for the development of novel herbicides. Azetidinyl pyrazole carboxamides have been identified as a new class of FAT inhibitors.

Key SAR Insights:

  • Scaffold Hopping Approach: The discovery of these inhibitors was inspired by a scaffold hopping strategy from known fungicidal succinate dehydrogenase (SDH) inhibitors.[2][3]

  • Pyrazole Substituents: Modifications on the pyrazole ring significantly impact herbicidal activity. For example, a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl substituent showed good initial fungicidal activity but moderate herbicidal effects, while a 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl substituent afforded good initial control of grass weeds.[3]

  • Benzyl Moiety Substitutions: Altering the substituents on the benzyl group attached to the azetidine ring also modulates target affinity and in vivo efficacy.[2]

  • Stereoselectivity: Enantiomerically pure samples exhibited considerable differences in target affinity, indicating a stereospecific interaction with the FAT enzyme.[2]

Data Summary: In Vitro and In Vivo Activity of Azetidinyl Pyrazole Carboxamides

Compound IDPyrazole Substituent (R1)Benzyl Substituent (R2)pI50 (FAT@LEMPA)Pre-emergence Herbicidal Efficacy
10 3-(difluoromethyl)-5-fluoro-1-methylH5.0Moderate
11a 3-(methoxymethyl)-1-methylH5.6Good
11b 3-(methoxymethyl)-1-methyl4-Cl-Activity Varied
11c 3-(methoxymethyl)-1-methyl2,4-diCl-Activity Varied

Data compiled from references[2][3].

Experimental Workflow: Synthesis of Azetidinyl Pyrazole Carboxamides

Synthesis_Workflow A Commercially Available Azetic Acid Derivative (16) B Weinreb Amide Formation (17) A->B C Introduction of Phenyl Moiety via Aryllithium Reagent (18a-c) B->C D Reduction of Carbonyl to Alcohol (19a-c) C->D E Barton-McCombie Deoxygenation (20a-c) D->E F Benzyl Azetidines (21a-c) E->F G BOC Deprotection (22a-c) F->G I Coupling Reaction G->I H Prepared Pyrazole Carboxylic Acids H->I J Final Azetidinyl Pyrazole Carboxamides (10, 11a-n) I->J

Caption: Synthetic pathway for azetidinyl pyrazole carboxamides.

Human Cytomegalovirus (HCMV) Inhibitors

Azetidine-containing dipeptides have been investigated as non-covalent inhibitors of HCMV replication. The SAR of these compounds reveals specific requirements for antiviral activity.

Key SAR Insights:

  • N-Terminus: A benzyloxycarbonyl (Cbz) group at the N-terminus is essential for anti-HCMV activity.[4]

  • C-Terminus: The C-terminal carboxamide should be unsubstituted or have small aliphatic substituents. Larger or aromatic groups are detrimental to activity.

  • C-Terminal Side-Chain: An aliphatic side-chain at the C-terminus is required for activity.

  • Conformational Restriction: The azetidine ring induces a γ-turn-like conformation, which appears to be important for the biological activity of these molecules.[4][5]

Data Summary: Anti-HCMV Activity of Azetidine-Containing Dipeptides

SeriesN-Terminus ModificationC-Terminus ModificationC-Terminal Side-ChainAnti-HCMV Activity (EC50)
A CbzAlkyl carboxamidesAliphaticActive
B Varied (e.g., Boc, Ac)Unsubstituted carboxamideAliphaticInactive
C CbzUnsubstituted carboxamideVaried (e.g., aromatic)Inactive

Data compiled from reference[5].

Experimental Protocols

Synthesis of (R)-Azetidine-2-Carboxamides (General Procedure)

This protocol is a generalized procedure based on the synthesis of STAT3 inhibitors.

  • Starting Material: Commercially available (R)-N-Boc-azetidine-2-carboxylic acid.

  • Amide Coupling:

    • Dissolve (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (e.g., a substituted aniline for salicylic acid amides) (1.1 eq).

    • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine) and dry the organic layer over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidinyl carboxamide in a suitable solvent (e.g., DCM).

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the final azetidinyl carboxamide as a salt.

STAT3 Inhibition Assay: Fluorescence Polarization

This assay measures the ability of a compound to disrupt the interaction between STAT3 and a fluorescently labeled phosphopeptide.[4][6]

  • Reagents and Materials:

    • Full-length, GST-tagged human STAT3 protein.

    • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide, 1 mM DTT).

    • Test compounds dissolved in DMSO.

    • Black, low-volume 384-well microplates.

    • A fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of STAT3 protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM STAT3 and 1 nM probe.

    • Dispense the STAT3/probe mixture into the wells of the microplate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include positive controls (a known STAT3 inhibitor) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Acyl-ACP Thioesterase (FAT) Inhibition Assay

This assay measures the enzymatic activity of FAT by quantifying the release of radiolabeled fatty acids from an acyl-ACP substrate.[7][8]

  • Reagents and Materials:

    • Purified recombinant acyl-ACP thioesterase (FAT).

    • [1-¹⁴C]-labeled acyl-ACP substrate (e.g., [1-¹⁴C]oleoyl-ACP).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT).

    • Test compounds dissolved in DMSO.

    • Scintillation vials and scintillation cocktail.

    • A scintillation counter.

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and the test compound at various concentrations.

    • Add the purified FAT enzyme to each tube and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the radiolabeled acyl-ACP substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 1 M acetic acid).

    • Extract the released radiolabeled fatty acids with an organic solvent (e.g., hexane or diethyl ether).

    • Transfer the organic layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 values.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of HCMV by quantifying the reduction in the number of viral plaques.[9]

  • Materials:

    • Human foreskin fibroblast (HFF) cells.

    • HCMV strain (e.g., AD169).

    • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Overlay medium (e.g., culture medium containing 0.5% methylcellulose).

    • Fixing solution (e.g., 10% formalin).

    • Staining solution (e.g., 0.1% crystal violet).

    • 6-well or 12-well cell culture plates.

  • Procedure:

    • Seed HFF cells into the wells of a culture plate and grow until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the growth medium from the cells and infect the monolayer with a known amount of HCMV (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Remove the viral inoculum and add the culture medium containing the different concentrations of the test compound.

    • After a further incubation period (e.g., 2 hours), remove the medium containing the compound and overlay the cells with the overlay medium containing the same concentration of the compound.

    • Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible.

    • Fix the cells with the fixing solution and then stain with the crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Conclusion

The azetidinyl carboxamide scaffold represents a highly adaptable platform for the design of potent and selective modulators of diverse biological targets. The comparative SAR analysis presented in this guide underscores the critical role of stereochemistry, the substitution pattern on both the azetidine and appended aromatic/heterocyclic rings, and the nature of the carboxamide linker in determining the pharmacological or herbicidal activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel azetidinyl carboxamide derivatives. As our understanding of the structural requirements for targeting specific proteins continues to grow, this versatile scaffold is poised to yield a new generation of innovative therapeutics and agrochemicals.

References

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Thieme Chemistry. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Thieme E-Books & E-Journals. [Link]

  • Sun, J., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1123-1127. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]

  • Page, B. D., et al. (2011). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Cancer Research, 71(12), 4335-4344. [Link]

  • Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link]

  • Wang, X., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(12), 1039-1044. [Link]

  • Smee, D. F., et al. (1983). Human cytomegalovirus replication in vitro. Antimicrobial Agents and Chemotherapy, 23(4), 518-522. [Link]

  • Wang, X., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed. [Link]

  • Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Aznar-Moreno, J. A., et al. (2017). Characterization of the acyl-ACP thioesterases from Koelreuteria paniculata reveals a new type of FatB thioesterase. Frontiers in Plant Science, 8, 1883. [Link]

Sources

The Azetidine Renaissance: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, azetidines were the "forgotten sibling" of nitrogen heterocycles—overshadowed by the facile synthesis of pyrrolidines and piperidines. However, modern medicinal chemistry has sparked an azetidine renaissance. Their high ring strain (~26 kcal/mol) offers unique conformational rigidity, and they serve as superior bioisosteres for gem-dimethyl groups or carbonyls, often improving metabolic stability and lowering lipophilicity (LogD) compared to their larger homologs.

This guide objectively compares the three dominant synthetic paradigms: Classical Intramolecular Cyclization , [2+2] Photocycloaddition , and Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs) .

Part 1: Strategic Overview & Mechanistic Causality

The synthesis of azetidines is defined by a battle against thermodynamics. Unlike the formation of 5- or 6-membered rings, azetidine formation is both enthalpically disfavored (ring strain) and entropically challenged.

The Three Primary Disconnections

To navigate this landscape, researchers must choose a disconnection strategy based on the desired substitution pattern.

Azetidine_Strategies Target Target: Functionalized Azetidine Strat1 Strategy 1: Intramolecular Cyclization (Nucleophilic Substitution) Target->Strat1 Strat2 Strategy 2: [2+2] Cycloaddition (Photochemical/Thermal) Target->Strat2 Strat3 Strategy 3: Strain Release (Azabicyclo[1.1.0]butane) Target->Strat3 Mech1 Mechanism: 4-exo-tet / 4-exo-trig Requires: High Dilution, Leaving Group Strat1->Mech1 Mech2 Mechanism: Excited State Dynamics Requires: Chromophore/Photocatalyst Strat2->Mech2 Mech3 Mechanism: Radical/Nucleophilic Opening Requires: Strained Precursor (ABB) Strat3->Mech3

Figure 1: Strategic disconnections for azetidine synthesis. Each path addresses specific substitution requirements.

Part 2: Deep Dive into Methodologies

Classical Intramolecular Cyclization

This remains the industrial standard for simple, mono-substituted azetidines. It typically involves the cyclization of


-haloamines or amino alcohols.
  • The Mechanism: An intramolecular

    
     reaction (4-exo-tet).
    
  • Critical Insight: The reaction rate is orders of magnitude slower than pyrrolidine formation. To prevent intermolecular oligomerization, high dilution is non-negotiable.

  • The "Gem-Dimethyl" Effect: Substituents on the carbon chain (C2/C3) significantly accelerate cyclization by compressing the bond angle (Thorpe-Ingold effect), bringing the nucleophile (N) and electrophile (C-X) closer.

  • Limitations: Poor tolerance for steric bulk at the electrophilic site; often requires harsh bases (NaH, LiAlH4) or high temperatures.

[2+2] Photocycloaddition (Aza Paternò-Büchi)

Historically limited by the need for UV light (which degrades sensitive APIs), this field has been revolutionized by Visible-Light Photoredox Catalysis .

  • The Mechanism: An excited state imine (or alkene) undergoes a [2+2] cycloaddition.[1][2]

  • Modern Approach: Using Ir or Ru photocatalysts allows the use of blue LEDs. Energy Transfer (EnT) mechanisms allow access to triplet states that avoid competitive E/Z isomerization of the imine.

  • Utility: Unmatched for accessing complex 2,3- or 2,4-substituted azetidines which are difficult to make via cyclization.

  • Key Reference: The Schindler group has pioneered intramolecular variants that access bicyclic azetidines with high diastereoselectivity.

Strain-Release Functionalization (The ABB Route)

This is currently the most "fashionable" method in drug discovery, particularly for accessing 3,3-disubstituted azetidines , a privileged scaffold in modern inhibitor design (e.g., JAK inhibitors).

  • The Precursor: 1-Azabicyclo[1.1.0]butane (ABB).[3] The central C1-C3 bond is incredibly weak due to inverted tetrahedral geometry.

  • The Mechanism:

    • Nucleophilic Addition: A nucleophile attacks C3, breaking the bridge bond and protonating the nitrogen.

    • Radical Addition: A radical adds to the bridgehead, generating a nitrogen-centered radical that is quenched.

  • Why it Wins: It functions as a "spring-loaded" electrophile. You can install complex aryl, alkyl, or heteroaryl groups at the difficult C3 position under mild conditions.

ABB_Mechanism ABB Azabicyclo[1.1.0]butane (Strain Energy ~60 kcal/mol) Path_Nuc Path A: Nucleophile Attack (Nu-) ABB->Path_Nuc Path_Rad Path B: Radical Addition (R•) ABB->Path_Rad Inter_Nuc Anionic Intermediate (N-) Path_Nuc->Inter_Nuc C1-C3 Cleavage Inter_Rad Aminyl Radical (N•) Path_Rad->Inter_Rad C1-C3 Cleavage Prod 3,3-Disubstituted Azetidine Inter_Nuc->Prod Protonation Inter_Rad->Prod H-Atom Transfer

Figure 2: Divergent reaction pathways for Azabicyclo[1.1.0]butanes (ABBs).

Part 3: Comparative Analysis

The following table contrasts the methodologies based on key drug development metrics.

FeatureIntramolecular Cyclization[2+2] PhotocycloadditionStrain-Release (ABB)
Primary Scope Monosubstituted (N- or C2)Polysubstituted (C2, C3, C4)3,3-Disubstituted (Geminal)
Atom Economy Moderate (Loss of HX/H2O)Excellent (100%)High (Depends on radical source)
Scalability High (Multi-kg feasible)Low/Medium (Flow chem required)Medium (Precursor stability issues)
Funct. Group Tolerance Low (Sensitive to base/heat)High (Mild visible light)Very High (Mild conditions)
Key Limitation Slow kinetics; OligomerizationRequires specific electronic matchingABB synthesis can be bottleneck
Best For... Generic building blocksComplex, stereodefined coresLate-stage functionalization

Part 4: Experimental Protocol (Self-Validating)

Selected Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines via ABB

Rationale: This protocol represents the highest utility for modern medicinal chemistry, allowing rapid library generation of 3-aryl azetidines.

Objective: Synthesis of 3-aryl-3-fluoroazetidine from 1-azabicyclo[1.1.0]butane.

Reagents:

  • 1-(tert-butoxycarbonyl)-3-phenyl-1-azabicyclo[1.1.0]butane (ABB precursor)

  • Selectfluor (Electrophilic Fluorine source)

  • Solvent: Acetonitrile/Water (1:1)

  • Catalyst: Silver Nitrate (AgNO3) - Catalytic Radical initiator

Step-by-Step Workflow:

  • System Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Validation: Ensure the flask is cool before adding reagents to prevent volatile loss.

  • Precursor Dissolution: Add the N-Boc-3-phenyl-ABB (1.0 equiv, 0.5 mmol) to the flask. Dissolve in degassed Acetonitrile (2.5 mL).

  • Radical Generation: Add Selectfluor (1.2 equiv) and Water (2.5 mL).

  • Initiation: Add AgNO3 (0.1 equiv).

    • Mechanistic Note: Ag(I) is oxidized to Ag(II) by Selectfluor, generating a radical cation that initiates the ring opening of the ABB.

  • Reaction Monitoring: Stir at room temperature (25°C). Monitor via TLC (Silica gel, 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the strained ABB spot (usually high Rf) and appearance of the more polar azetidine product. Reaction time is typically 1-4 hours.

  • Workup: Dilute with Dichloromethane (DCM). Wash with saturated NaHCO3 (to neutralize HF byproduct). Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

Safety Note: ABBs are highly strained and can decompose exothermically. Store precursors at -20°C.

Part 5: References

  • Couty, F., & Evano, G. (2006).[4] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International. Link

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[6] "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Science. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Wang, Y., et al. (2025).[7][8] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Diversification of Azetidine Scaffolds via Cross-Coupling Reactions with 3-Haloazetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to improve physicochemical characteristics such as solubility and metabolic stability, and its role as a versatile bioisostere have led to its incorporation into a growing number of clinical candidates and marketed drugs. However, the synthetic accessibility of diverse, functionalized azetidine libraries has historically been a significant bottleneck. This guide provides an in-depth comparison of key cross-coupling methodologies for the C3-functionalization of azetidine scaffolds, focusing on the versatile and readily accessible 3-haloazetidine building blocks.

The Strategic Advantage of 3-Haloazetidines in Drug Discovery

The inherent ring strain of the azetidine core presents both a challenge and an opportunity in its chemical manipulation.[1][2] While harsh reaction conditions can lead to ring-opening, the strategic placement of a halogen at the C3-position provides a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of diverse chemical functionalities, a crucial advantage in the rapid exploration of structure-activity relationships (SAR) during lead optimization. The use of a common 3-haloazetidine precursor enables the generation of extensive libraries of analogues with varied C3-substituents, facilitating a deep dive into the chemical space around this valuable scaffold.

This guide will focus on three cornerstone cross-coupling reactions for the diversification of 3-haloazetidines: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on available literature data.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction for the functionalization of 3-haloazetidines depends on several factors, including the desired bond to be formed (C-C, C-N, etc.), the functional group tolerance of the substrates, and the desired complexity of the final molecule. Below is a comparative overview of the most common and effective methods.

Cross-Coupling Reaction Bond Formed Key Advantages Common Limitations Typical Catalyst System
Suzuki-Miyaura Coupling C(sp²) - C(sp³)Broad substrate scope, high functional group tolerance, commercially available boronic acids.Potential for boronic acid homo-coupling; sensitivity to air and moisture in some cases.Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₃PO₄, Cs₂CO₃).
Buchwald-Hartwig Amination C(sp³) - NWide range of amine coupling partners (primary, secondary, anilines), good functional group tolerance.Can be sensitive to steric hindrance; requires careful selection of ligand and base.Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOtBu, LiHMDS).[3][4][5]
Sonogashira Coupling C(sp) - C(sp³)Direct introduction of alkynyl groups, mild reaction conditions.Requires a terminal alkyne; potential for alkyne homo-coupling (Glaser coupling).Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N, DIPA).[6][7][8]
Negishi Coupling C(sp²) - C(sp³) or C(sp³) - C(sp³)High reactivity of organozinc reagents, good for coupling with less reactive electrophiles.Organozinc reagents are often moisture and air-sensitive and may need to be prepared in situ.Pd or Ni catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)).[9][10]

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11] In the context of 3-haloazetidines, it allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the 3-haloazetidine, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the C3-arylated azetidine. The choice of a palladium catalyst with phosphine ligands is crucial for stabilizing the active catalytic species and facilitating the key steps of the cycle. The base is required to activate the boronic acid for transmetalation.

Suzuki-Miyaura Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-Boc-3-Iodoazetidine N-Boc-3-Iodoazetidine Catalyst Pd(PPh3)4 N-Boc-3-Iodoazetidine->Catalyst Reacts with Arylboronic Acid Arylboronic Acid Base K3PO4 Arylboronic Acid->Base Activated by Solvent 1,4-Dioxane 3-Aryl-N-Boc-azetidine 3-Aryl-N-Boc-azetidine Catalyst->3-Aryl-N-Boc-azetidine Forms Base->Catalyst Temperature 100 °C

Suzuki-Miyaura Coupling General Workflow

Representative Experimental Protocol: Synthesis of 3-Aryl-N-Boc-azetidines [11]

  • To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-azetidine.

Expected Performance: This method generally provides moderate to excellent yields (70-94%) for a range of electronically diverse arylboronic acids.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoazetidines, a valuable pharmacophore.[1][5]

Causality Behind Experimental Choices: This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the 3-haloazetidine, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the 3-aminoazetidine. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions.

Buchwald-Hartwig Amination Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-Boc-3-Bromoazetidine N-Boc-3-Bromoazetidine Precatalyst RuPhos Pd G3 N-Boc-3-Bromoazetidine->Precatalyst Reacts with Amine (Primary or Secondary) Amine (Primary or Secondary) Base LiHMDS Amine (Primary or Secondary)->Base Deprotonated by Solvent THF 3-Amino-N-Boc-azetidine 3-Amino-N-Boc-azetidine Precatalyst->3-Amino-N-Boc-azetidine Forms Base->Precatalyst Temperature 65 °C

Buchwald-Hartwig Amination General Workflow

Representative Experimental Protocol: Synthesis of 3-Amino-N-Boc-azetidines [12]

  • To a reaction vessel under an inert atmosphere, add N-Boc-3-bromoazetidine (1.0 equiv), the amine (1.2 equiv), and a palladium precatalyst such as RuPhos Pd G3 (0.02 equiv).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino-N-Boc-azetidine.

Expected Performance: This protocol has been shown to be effective for the coupling of various primary and secondary amines with 3-halo-2-aminopyridines, with yields ranging from good to excellent (up to 83%).[12] Similar reactivity can be expected for 3-haloazetidines with appropriate optimization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct and efficient route to 3-alkynylazetidines, which are valuable building blocks for further transformations in drug discovery.[6][7]

Causality Behind Experimental Choices: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The amine base serves to deprotonate the terminal alkyne and also acts as a ligand for the copper.

Sonogashira Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-Boc-3-Iodoazetidine N-Boc-3-Iodoazetidine Pd Catalyst Pd(PPh3)2Cl2 N-Boc-3-Iodoazetidine->Pd Catalyst Reacts with Terminal Alkyne Terminal Alkyne Cu(I) Co-catalyst CuI Terminal Alkyne->Cu(I) Co-catalyst Activated by Solvent DMF 3-Alkynyl-N-Boc-azetidine 3-Alkynyl-N-Boc-azetidine Pd Catalyst->3-Alkynyl-N-Boc-azetidine Forms Base Et3N Cu(I) Co-catalyst->Base Temperature Room Temp.

Sonogashira Coupling General Workflow

Representative Experimental Protocol: Synthesis of 3-Alkynyl-N-Boc-azetidines

  • To a Schlenk flask under an inert atmosphere, add N-Boc-3-iodoazetidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-alkynyl-N-Boc-azetidine.

Expected Performance: The Sonogashira coupling is generally a high-yielding reaction, and good to excellent yields can be expected for the coupling of various terminal alkynes with 3-iodoazetidine.

Conclusion and Future Outlook

The cross-coupling of 3-haloazetidines represents a powerful and versatile strategy for the diversification of this important medicinal chemistry scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique advantages for the introduction of a wide array of functional groups at the C3-position. By understanding the mechanistic nuances and optimizing the reaction conditions for each method, researchers can efficiently generate large and diverse libraries of azetidine derivatives for biological screening.

The continued development of more active and robust catalyst systems, as well as the exploration of other cross-coupling reactions such as Negishi, Stille, and Hiyama couplings, will further expand the synthetic toolbox for azetidine functionalization. As our understanding of the unique properties of azetidines in drug design continues to grow, these synthetic methodologies will play an increasingly critical role in the discovery of new and improved therapeutics.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3293-3316. [Link]

  • Baran, P. S., & Zografos, A. L. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3371-3374. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Binder, J. T., & Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 134(41), 17003-17006. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Liu, Z., Luan, N., Shen, L., Li, J., Zou, D., Wu, Y., & Wu, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12358-12365. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Tert-butoxy)azetidine-1-carboxamide

[1]

Executive Summary & Chemical Profile

3-(Tert-butoxy)azetidine-1-carboxamide is a specialized pharmaceutical intermediate, often utilized as a scaffold in the synthesis of cannabinoid receptor (CB1) antagonists and other bioactive small molecules.[1] Due to its strained azetidine ring and biological activity, it must be handled as a bioactive pharmaceutical ingredient (API) intermediate .[1]

While specific GHS data for this exact isomer may be limited in public databases, its structural class (functionalized azetidine ureas) dictates a strict disposal protocol to prevent environmental release and accidental exposure.[1]

Property Details
Chemical Structure Azetidine ring with a carboxamide group at N1 and a tert-butoxy ether at C3.[1][2]
Physical State Typically a white to off-white crystalline solid.[1]
Primary Hazard Irritant / Bioactive. Potential for eye/skin irritation and pharmacological effects (CB1 modulation) upon ingestion or inhalation.[1]
Waste Classification Non-RCRA Regulated (unless mixed with solvents), but treated as "High Heat Incineration Required" due to biological activity.[1]
Reactivity Stable under ambient conditions but susceptible to ring opening under strong acidic conditions or high heat.[1]

Core Safety Directives (Pre-Disposal)

Before initiating disposal, ensure the following safety barriers are in place.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 or P100 Respirator (if powder)Prevents inhalation of bioactive dusts.[1][2]
Dermal Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption of organic amides.[1]
Ocular Chemical Safety Goggles Protects against dust ingress and accidental splashes during dissolution.[1]
Body Tyvek® Lab Coat or Standard Cotton CoatMinimizes particulate contamination on clothing.[1]
Containment Strategy
  • Solids: Handle within a chemical fume hood or a powder containment hood.[1]

  • Liquids: All transfers must occur over a secondary containment tray (spill pallet).

Waste Characterization & Classification

Proper classification is the first step in the disposal workflow.[1] This compound does not typically fall under EPA "P-list" (acutely toxic) or "U-list" (toxic) categories by specific name, but it must be characterized by its properties.[1]

  • RCRA Status: Likely Non-Hazardous by federal listing, unless it exhibits characteristics of ignitability, corrosivity, or reactivity.[1]

  • Operational Status: "Must Incinerate." Do not dispose of via sanitary sewer or landfill.[1] The strained ring system and biological activity require thermal destruction.[1]

Decision Logic for Waste Stream

WasteDecisionStartWaste GenerationFormPhysical Form?Start->FormSolidPure Solid / PowderForm->SolidPowderLiquidSolution / Mother LiquorForm->LiquidLiquidTraceContaminated Debris(Gloves, Wipes)Form->TraceConsumablesIncinerateSolidStream A: Solid Organic Waste(High Temp Incineration)Solid->IncinerateSolidSolventCheckSolvent Type?Liquid->SolventCheckDebrisBinStream D: Solid Hazardous Debris(Incineration)Trace->DebrisBinHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloStreamHaloStream B: Halogenated Waste(Fuel Blending/Incineration)Halo->StreamHaloStreamNonHaloStream C: Non-Halogenated Waste(Fuel Blending)NonHalo->StreamNonHalo

Figure 1: Waste Stream Decision Tree for 3-(Tert-butoxy)azetidine-1-carboxamide.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Objective: Securely package solid chemical for off-site incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Place the waste container in the fume hood.[1]

    • Transfer the solid using a disposable spatula.[1]

    • Do not fill beyond 90% capacity.

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Chemical Name: Write clearly: "3-(Tert-butoxy)azetidine-1-carboxamide".

    • Constituents: "100% Organic Solid".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant" (precautionary).[1]

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to contain any exterior dust residue.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Segregate based on the solvent carrier.

  • Identify Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.[1]

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO : Use the Non-Halogenated Waste carboy.[1]

  • Pouring: Use a funnel to prevent spills. Rinse the original flask with a small amount of the same solvent and add the rinse to the waste container.[1]

  • Logging: Record the volume and concentration on the waste tag immediately.

Protocol C: Deactivation of Residues (Glassware Cleaning)

Objective: Remove trace bioactive material from glassware before washing.[1]

  • Rinse: Triple rinse the glassware with a suitable solvent (Acetone or Methanol).[1]

  • Collect: Collect all rinsates into the appropriate liquid waste container (Protocol B). Do not pour the first three rinses down the drain.[1]

  • Wash: After triple rinsing, the glassware can be washed in a standard laboratory dishwasher or sink with Alconox/detergent.[1]

Emergency Spill Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE Up: Don safety goggles, nitrile gloves, and a lab coat.[1] If dust is airborne, wait for it to settle or wear a respirator.[1]

  • Contain & Clean (Solid):

    • Cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.[1]

    • Scoop the wet material into a waste bag.[1]

    • Wipe the surface 3 times with solvent-dampened wipes.[1]

  • Contain & Clean (Liquid):

    • Surround with absorbent pads or vermiculite.[1]

    • Absorb and place in a sealed bag.

  • Disposal: Label all cleanup materials as "Hazardous Waste: Contaminated Debris" and dispose of via EHS.

SpillResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessIsolateIsolate AreaAssess->IsolateSolidSpillSolid Powder?Isolate->SolidSpillWetMethodCover with Wet Paper Towels(Prevent Dust)SolidSpill->WetMethodYesAbsorbMethodUse Vermiculite/Pads(Contain Spread)SolidSpill->AbsorbMethodNo (Liquid)BagBag Waste & LabelWetMethod->BagAbsorbMethod->BagNotifyNotify EHSBag->Notify

Figure 2: Emergency Spill Response Workflow.

References

  • National Institutes of Health (PubChem). Compound Summary: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Analogous Structure).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] Retrieved from [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from [Link]1]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.